GSK2324
Description
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Structure
3D Structure
Properties
Molecular Formula |
C29H22Cl2N2O4 |
|---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35) |
InChI Key |
SZUHDKKQQZPOGX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GSK2324, a Farnesoid X Receptor (FXR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As a key regulator of metabolic homeostasis, FXR has emerged as a promising therapeutic target for a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Quantitative Pharmacological Data
The potency and pharmacokinetic profile of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data for this FXR agonist.
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 50 nM - 120 nM | Varies by assay | [1] |
| Half-life (t1/2) | 84 min | Mouse | [2] |
| 170 min | Rat | [2] | |
| 110 min | Beagle | [2] | |
| 120 min | Cynomolgus monkey | [2] |
Table 1: In Vitro Potency and Pharmacokinetic Parameters of this compound. The half-maximal effective concentration (EC50) for this compound's activation of FXR has been reported in the range of 50 nM to 120 nM, with variations likely attributable to different assay conditions. The in vivo half-life has been determined in multiple species, providing essential data for preclinical model selection and dose-response studies.
Core Mechanism of Action: A Dual Pathway of Lipid Regulation
This compound exerts its effects on lipid metabolism through a dual mechanism involving both the liver and the intestine. Activation of FXR by this compound initiates a cascade of transcriptional changes that ultimately lead to reduced hepatic triglycerides.[2][3][4] These two distinct pathways are:
-
Hepatic Lipogenesis Inhibition: In the liver, this compound-mediated FXR activation leads to the repression of key genes involved in fatty acid and triglyceride synthesis.[2][3] This action is independent of the classical FXR-SHP-SREBP1c pathway.[2][3]
-
Intestinal Lipid Absorption Reduction: In the intestine, FXR activation by this compound reduces the absorption of dietary lipids. This effect is mediated by a decrease in bile acid levels, which are essential for lipid emulsification and absorption.[2][4]
The interplay between these hepatic and intestinal effects results in a significant reduction in hepatic lipid accumulation.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of this compound.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound. These represent generalized protocols, and specific parameters may vary between individual studies.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the potency (EC50) of a compound in activating FXR.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). In the presence of an FXR agonist, activated FXR binds to the FXREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., luminescence).
Generalized Protocol:
-
Cell Culture: HEK293T or other suitable cells are cultured in a 96-well plate.
-
Transfection: Cells are co-transfected with an FXR expression vector and a luciferase reporter vector containing FXREs.
-
Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for 18-24 hours to allow for FXR activation and reporter gene expression.
-
Lysis and Luminescence Measurement: A lysis buffer is added to the cells, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Studies in Mouse Models
Animal Models: Wild-type, FXR knockout (FXR-/-), and tissue-specific FXR knockout mice are often used to delineate the roles of hepatic and intestinal FXR.
This compound Administration: this compound is typically administered via oral gavage.
Key In Vivo Experiments:
-
Lipidomic Analysis:
-
Tissue Collection: Livers are harvested from mice treated with this compound or vehicle.
-
Lipid Extraction: Lipids are extracted from liver homogenates using a solvent system (e.g., chloroform:methanol).
-
Mass Spectrometry: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species, including triglycerides.
-
-
Gene Expression Analysis (qRT-PCR):
-
RNA Isolation: Total RNA is isolated from liver and intestine samples.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., Scd1, Dgat2, Lpin1, Shp) are quantified using real-time PCR with gene-specific primers.
-
-
Intestinal Lipid Absorption Assay:
-
Oral Gavage of Labeled Lipids: Mice are orally gavaged with a lipid mixture containing a fluorescently or radioactively labeled fatty acid.
-
Blood Sampling: Blood samples are collected at various time points after gavage.
-
Quantification: The amount of labeled fatty acid in the plasma is quantified to determine the rate of lipid absorption.
-
Conclusion
This compound is a potent FXR agonist that reduces hepatic triglycerides through a novel, dual mechanism of action involving both the inhibition of hepatic lipogenesis and the reduction of intestinal lipid absorption.[2][3][4] These effects are mediated by the transcriptional regulation of specific gene sets in the liver and intestine. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on FXR agonists and their therapeutic applications in metabolic diseases. Further research into the precise molecular interactions and downstream signaling cascades will continue to refine our understanding of this promising class of therapeutic agents.
References
- 1. explorationpub.com [explorationpub.com]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSE73035 - Bioenergetic cues shift FXR splicing towards FXRα2 to modulate hepatic lipolysis and fatty acid metabolism - OmicsDI [omicsdi.org]
- 4. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2324 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2324, a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), has emerged as a significant modulator of lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, supported by quantitative data from preclinical studies. The core of its action lies in a dual mechanism: the reduction of intestinal lipid absorption and the selective suppression of hepatic de novo lipogenesis. This guide details the signaling pathways, experimental protocols, and key quantitative findings related to the administration of this compound, offering a comprehensive resource for researchers in the field of metabolic diseases and drug development.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis. Its activation has been identified as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This compound is a synthetic, non-steroidal agonist of FXR that has been instrumental in elucidating the intricate role of FXR in lipid metabolism. This document serves as a technical guide to the function of this compound, with a focus on its impact on lipid profiles and the underlying molecular pathways.
Mechanism of Action of this compound in Lipid Metabolism
This compound modulates lipid metabolism through two primary and distinct pathways:
-
Reduction of Intestinal Lipid Absorption: Activation of intestinal FXR by this compound leads to a decrease in the absorption of dietary lipids. This effect is mediated by changes in the bile acid pool composition, which is crucial for the emulsification and absorption of fats in the small intestine.[1][2][3]
-
Selective Repression of Hepatic Lipogenesis: In the liver, this compound-mediated FXR activation selectively downregulates the expression of key enzymes involved in the synthesis of fatty acids and triglycerides. This repression is independent of the well-established SHP and SREBP1c pathway, highlighting a novel regulatory mechanism.[1][2]
The coordinated action in both the intestine and the liver results in a significant reduction in hepatic triglyceride levels.
Quantitative Effects of this compound on Lipid Metabolism
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on lipid metabolism in mouse models.
Table 1: Effect of this compound on Hepatic Lipid Content in Wild-Type Mice on a Standard Chow Diet
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Percentage Change |
| Hepatic Triglycerides (µg/mg protein) | ~15 | ~7.5 | ~ -50% |
| Hepatic Free Fatty Acids (µg/mg protein) | ~2.5 | ~1.5 | ~ -40% |
| Hepatic Cholesterol (µg/mg protein) | ~5 | ~5 | No significant change |
Data are approximated from graphical representations in Clifford et al., 2021.
Table 2: Effect of this compound on the Expression of Hepatic Lipogenic Genes in Wild-Type Mice
| Gene | Vehicle Control (Relative mRNA Expression) | This compound (30 mg/kg/day) (Relative mRNA Expression) | Fold Change |
| Scd1 | 1.0 | ~0.2 | ~ -5 |
| Dgat2 | 1.0 | ~0.4 | ~ -2.5 |
| Lpin1 | 1.0 | ~0.5 | ~ -2 |
| Srebf1 (SREBP1c) | 1.0 | 1.0 | No significant change |
Data are approximated from graphical representations in Clifford et al., 2021.
Table 3: Effect of this compound on Intestinal Lipid Absorption in Wild-Type Mice
| Assay | Vehicle Control | This compound (30 mg/kg/day) | Outcome |
| Fecal Fatty Acid Content (µg/mg feces) | ~10 | ~20 | Increased fecal fat excretion |
| Plasma Triglyceride Excursion (post-oil gavage) | Significant increase | Blunted increase | Reduced postprandial lipemia |
Data are approximated from graphical representations in Clifford et al., 2021.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Lipid Metabolism
The following diagram illustrates the dual mechanism of action of this compound in the intestine and liver.
Caption: Dual mechanism of this compound in regulating lipid metabolism.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on lipid metabolism in a mouse model.
Caption: Workflow for in vivo assessment of this compound's metabolic effects.
Detailed Experimental Protocols
Animal Studies
-
Animal Model: Male C57BL/6J mice, 8-12 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to water and a standard chow diet.
-
This compound Administration: this compound is suspended in a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC). Mice are treated daily via oral gavage with a dose of 30 mg/kg body weight for a specified duration (e.g., 7-14 days). Control animals receive the vehicle solution.
Hepatic Lipid Analysis
-
Lipid Extraction: A modified Folch method is used for lipid extraction from liver tissue. Briefly, a known weight of liver tissue is homogenized in a 2:1 methanol:chloroform solution. After centrifugation, the lower organic phase containing the lipids is collected.
-
Triglyceride and Cholesterol Measurement: The extracted lipids are dried and resuspended in isopropanol. Commercially available colorimetric assay kits are used to determine the concentrations of triglycerides and total cholesterol, normalized to the protein content of the initial homogenate.
-
Lipidomics Analysis: For a comprehensive lipid profile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. The extracted lipid samples are analyzed using a high-resolution mass spectrometer. Lipid species are identified and quantified by comparing their mass-to-charge ratio and fragmentation patterns to a lipid library.
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from liver tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for the target genes (e.g., Scd1, Dgat2, Lpin1, Srebf1) and a housekeeping gene for normalization (e.g., Gapdh). The relative gene expression is calculated using the ΔΔCt method.
Intestinal Lipid Absorption Assay
-
Oil Gavage and Plasma Triglyceride Measurement: After a fasting period, mice are administered an oral gavage of olive oil (e.g., 10 µl/g body weight). Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) post-gavage. Plasma triglyceride levels are measured to assess the rate of lipid absorption and appearance in the circulation.
-
Fecal Lipid Analysis: Feces are collected over a 24-hour period. Lipids are extracted from the dried fecal matter, and the total fatty acid content is quantified using gas chromatography-mass spectrometry (GC-MS). An increase in fecal fat content indicates malabsorption.
Conclusion
This compound exerts a potent lipid-lowering effect through a novel, dual mechanism involving both the intestine and the liver. By reducing intestinal lipid absorption and selectively inhibiting hepatic de novo lipogenesis, this compound effectively decreases hepatic triglyceride accumulation. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of FXR agonists in the treatment of metabolic diseases. The SHP/SREBP1c-independent pathway of hepatic lipogenesis repression opens new avenues for understanding the complex regulation of lipid metabolism.
References
- 1. Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timing of standard chow exposure determines the variability of mouse phenotypic outcomes and gut microbiota profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor Agonist GSK2324: A Dual-Pronged Approach to Regulating Bile Acid Synthesis and Lipid Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The synthetic, non-steroidal Farnesoid X Receptor (FXR) agonist, GSK2324, has emerged as a significant modulator of bile acid synthesis and lipid metabolism. Its mechanism of action, elucidated through preclinical studies, reveals a dual-pronged approach that impacts both hepatic lipid synthesis and intestinal lipid absorption. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its regulation of bile acid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Tale of Two Tissues
This compound exerts its effects primarily through the activation of FXR, a nuclear receptor highly expressed in the liver and intestine. This activation triggers two distinct but complementary pathways that collectively contribute to the reduction of hepatic lipids, a key factor in conditions such as non-alcoholic fatty liver disease (NAFLD).[1][2][3]
-
Hepatic Regulation of Lipogenesis: In the liver, this compound-mediated FXR activation leads to a selective decrease in the synthesis of fatty acids.[1] This is achieved through the repression of key lipogenic genes. Notably, this repressive action appears to be independent of the canonical Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c) pathways, suggesting a novel mechanism of FXR-mediated gene regulation.[1][3]
-
Intestinal Regulation of Lipid Absorption: In the intestine, FXR activation by this compound indirectly reduces lipid absorption. This effect is mediated by alterations in the bile acid pool.[1][3] By modulating bile acid synthesis and circulation, this compound influences the efficiency of dietary fat absorption.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Hepatic Gene Expression in Wild-Type Mice
| Gene | Function in Lipid Metabolism | Change in Expression with this compound |
| Scd1 | Stearoyl-CoA desaturase-1; key enzyme in monounsaturated fatty acid synthesis | Decreased[1] |
| Dgat2 | Diacylglycerol O-acyltransferase 2; catalyzes the final step of triglyceride synthesis | Decreased[1] |
| Lpin1 | Lipin 1; involved in triglyceride synthesis and adipocyte differentiation | Decreased[1] |
Table 2: Effect of this compound on Bile Acid Levels in Wild-Type Mice
| Bile Acid Parameter | Location | Change with this compound Treatment |
| Total Biliary Bile Acids | Gallbladder | Significantly Reduced[3] |
| Total Hepatic Bile Acids | Liver | Significantly Reduced[3] |
| Taurocholic Acid (TCA) | Gallbladder, Liver, Intestine | Specifically Reduced[3] |
| Cholic Acid (CA) | Gallbladder, Liver, Intestine | Specifically Reduced[3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of this compound.
Signaling Pathways
References
- 1. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of GSK2324
An In-depth Technical Guide to the Discovery and Development of Dabrafenib (B601069) (GSK2118436)
Introduction
Dabrafenib (formerly GSK2118436), marketed under the brand name Tafinlar®, is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2] Developed by GlaxoSmithKline, dabrafenib is a cornerstone of targeted therapy for patients with cancers harboring activating BRAF mutations, most notably metastatic melanoma.[3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of dabrafenib, intended for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The development of dabrafenib stemmed from a focused effort to identify selective inhibitors of the constitutively active BRAF V600E mutant kinase.[4] This mutation is a driver in a significant portion of melanomas and other cancers.[4] The medicinal chemistry program led to the identification of GSK2118436 as a clinical candidate with desirable potency, selectivity, and pharmacokinetic properties.[4][5]
Mechanism of Action
Dabrafenib is an ATP-competitive inhibitor of RAF kinases, with high affinity for the BRAF V600E mutant form.[1][2] By binding to the ATP-binding site of the mutated BRAF kinase, dabrafenib blocks its activity, leading to the inhibition of the downstream MEK/ERK signaling pathway.[2][6] This blockade results in cell cycle arrest at the G1 phase and apoptosis in BRAF V600-mutant tumor cells.[2][7] However, in BRAF wild-type cells, dabrafenib can paradoxically activate the MAPK pathway, a phenomenon that has been linked to the development of secondary skin cancers.[2]
Preclinical Pharmacology
In Vitro Studies
Dabrafenib demonstrated potent and selective inhibition of BRAF V600E in enzymatic and cell-based assays. It effectively inhibited the proliferation of various BRAF V600-mutant cancer cell lines.[4][8][9]
Table 1: In Vitro Activity of Dabrafenib
| Assay Type | Target/Cell Line | IC50 / gIC50 | Reference |
| Enzymatic Assay | BRAF V600E | 0.8 nM | [10] |
| Enzymatic Assay | Wild-type BRAF | 3.2 nM | [10] |
| Enzymatic Assay | CRAF | 5.0 nM | [10] |
| Cell Proliferation | SKMEL28 (BRAF V600E) | 3 nM | [4][5] |
| Cell Proliferation | A375P F11 (BRAF V600E) | 8 nM | [4][5] |
| Cell Proliferation | Colo205 (BRAF V600E) | 7 nM | [4][5] |
| Cell Proliferation | HFF (Wild-type BRAF) | 3.0 µM | [4][5] |
In Vivo Studies
In preclinical animal models, orally administered dabrafenib demonstrated significant anti-tumor activity in human melanoma xenografts harboring the BRAF V600E mutation.[2][7] Treatment with dabrafenib led to the inhibition of ERK phosphorylation, a downstream marker of BRAF activity, and a reduction in tumor growth.[2][11]
Table 2: In Vivo Efficacy of Dabrafenib in a BRAF V600E Melanoma Xenograft Model (Colo 205)
| Dose | Tumor Growth Inhibition | Reference |
| 3 mg/kg | Significant inhibition | [11] |
| 10 mg/kg | Significant inhibition | [11] |
| 30 mg/kg | Significant inhibition | [11] |
| 100 mg/kg | Tumor regressions observed | [11] |
Clinical Development
The clinical development of dabrafenib has been extensive, involving Phase I, II, and III trials. These trials have established its efficacy and safety profile, both as a monotherapy and in combination with the MEK inhibitor trametinib (B1684009).[3][10][12]
Table 3: Key Clinical Trials of Dabrafenib
| Trial Phase | Trial Name/Identifier | Patient Population | Key Findings | Reference |
| Phase I/II | NCT00880321 | BRAF V600-mutant solid tumors | Established recommended Phase II dose and showed promising anti-tumor activity. | [10] |
| Phase III | BREAK-3 (NCT01227889) | BRAF V600E-mutant metastatic melanoma | Dabrafenib significantly improved progression-free survival compared to dacarbazine. | [13] |
| Phase III | COMBI-d (NCT01584648) | BRAF V600E/K-mutant metastatic melanoma | Combination of dabrafenib and trametinib showed superior overall survival and progression-free survival compared to dabrafenib monotherapy. | [14] |
| Phase III | COMBI-AD (NCT01682083) | Stage III BRAF V600E/K-mutant melanoma (adjuvant setting) | Adjuvant treatment with dabrafenib and trametinib significantly reduced the risk of recurrence compared to placebo. | [12] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of dabrafenib against various kinases.
-
Methodology: Recombinant kinase enzymes (e.g., BRAF V600E, wild-type BRAF, CRAF) are incubated with a substrate (e.g., MEK1) and ATP in the presence of varying concentrations of dabrafenib. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using an ELISA-based method.[15] The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay
-
Objective: To assess the effect of dabrafenib on the growth of cancer cell lines.
-
Methodology: Cancer cell lines with known BRAF mutation status are seeded in multi-well plates and treated with a range of dabrafenib concentrations for a specified period (e.g., 72 hours).[9] Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The concentration of dabrafenib that causes 50% growth inhibition (gIC50) is determined.[9]
Western Blotting for Phospho-ERK
-
Objective: To evaluate the effect of dabrafenib on the MAPK signaling pathway in cells.
-
Methodology: Cells are treated with dabrafenib for a defined time. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK), followed by incubation with secondary antibodies. The protein bands are visualized and quantified to determine the ratio of pERK to tERK.[16]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of dabrafenib in an animal model.
-
Methodology: Human melanoma cells with the BRAF V600E mutation (e.g., A375 or Colo 205) are subcutaneously injected into immunocompromised mice.[2][11][17] Once tumors reach a palpable size, mice are randomized into treatment and control groups. Dabrafenib is administered orally at various doses. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for pERK, Ki67).[2][11]
Visualizations
Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 12. Dabrafenib - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Current State of Animal (Mouse) Modeling in Melanoma Research - PMC [pmc.ncbi.nlm.nih.gov]
GSK2324 Gene Expression Profiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating the metabolism of bile acids, lipids, and glucose. Activation of FXR by agonists like this compound has emerged as a promising therapeutic strategy for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the gene expression profiling of this compound, focusing on its mechanism of action, impact on hepatic and intestinal gene expression, and detailed experimental protocols for researchers.
Mechanism of Action: Dual Regulation by Hepatic and Intestinal FXR
This compound exerts its therapeutic effects by activating FXR in both the liver and the intestine, leading to two distinct but complementary pathways that collectively reduce hepatic lipid accumulation.[1][2][3]
-
Hepatic FXR Activation: In the liver, this compound-mediated FXR activation directly represses the expression of key genes involved in de novo lipogenesis. This leads to a reduction in the synthesis of fatty acids and triglycerides.
-
Intestinal FXR Activation: In the intestine, FXR activation by this compound leads to a decrease in the absorption of dietary lipids. This is achieved by altering the bile acid pool, which in turn reduces the efficiency of lipid uptake.[1][2]
This dual mechanism of action makes this compound a powerful agent for mitigating the effects of NAFLD.
Gene Expression Profiling Data
Treatment with this compound selectively modulates the expression of genes involved in lipid metabolism. The primary effect observed is the repression of genes crucial for fatty acid and triglyceride synthesis.
Table 1: Hepatic Gene Expression Changes in Response to this compound Treatment
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Effect of this compound Treatment |
| Scd1 | Stearoyl-CoA desaturase 1 | Fatty acid synthesis | Repression |
| Dgat2 | Diacylglycerol O-acyltransferase 2 | Triglyceride synthesis | Repression |
| Lpin1 | Lipin 1 | Triglyceride synthesis | Repression |
Note: This table represents the key downregulated genes identified in preclinical studies. Comprehensive quantitative data from high-throughput screening is not publicly available in the analyzed literature.
A significant finding is that the repression of these lipogenic genes by this compound is independent of the Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c), which are traditionally known to be involved in FXR-mediated repression of lipogenesis.[1][2]
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by this compound and the general workflow for its gene expression analysis are depicted below.
Caption: this compound Signaling Pathway in Liver and Intestine.
Caption: General Experimental Workflow for this compound Gene Expression Profiling.
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs.
Animal Studies
-
Animal Model: Male C57BL/6J mice are commonly used. To induce NAFLD, mice can be fed a high-fat diet for a specified period.
-
This compound Administration: this compound is typically administered via oral gavage. A common dosage is 30 mg/kg body weight, once daily for a period of 3 to 7 days. A vehicle control group (e.g., carboxymethyl cellulose) should be included.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and intestinal tissues are collected, snap-frozen in liquid nitrogen, and stored at -80°C until further processing.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from frozen liver and intestinal tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples (e.g., RNA Integrity Number > 8). A standard protocol, such as the TruSeq Stranded mRNA Library Prep Kit (Illumina), can be used. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads for differential gene expression analysis.
Data Analysis
-
Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapter sequences and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the reference mouse genome (e.g., GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between the this compound-treated and vehicle control groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change greater than a specified threshold are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.
Conclusion
This compound is a promising FXR agonist that effectively reduces hepatic lipid accumulation through a dual mechanism involving both the liver and the intestine. Its ability to selectively repress key lipogenic genes, independent of the classical SHP/SREBP1c pathway, highlights a novel aspect of FXR-mediated gene regulation. The experimental framework provided in this guide offers a starting point for researchers to further investigate the nuanced effects of this compound and other FXR agonists on gene expression and their potential as therapeutics for metabolic diseases. Further research, including the public deposition of comprehensive, quantitative gene expression datasets, will be invaluable to the scientific community for advancing our understanding of FXR biology and its therapeutic applications.
References
GSK2324: A Technical Guide to its Cell Signaling Pathways in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] As a key regulator of metabolic homeostasis, FXR has emerged as a significant therapeutic target for a variety of conditions, including non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. This technical guide provides an in-depth overview of the cell signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathway: FXR Activation
The primary mechanism of action for this compound is the activation of FXR. Upon binding, this compound induces a conformational change in the FXR protein, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This activated FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound-mediated FXR activation elicits distinct and tissue-specific responses, primarily in the liver and the intestine, which collaboratively contribute to its overall metabolic effects.
Hepatic Signaling Pathway: Regulation of Lipogenesis
In the liver, this compound exerts its effects by selectively repressing the expression of key genes involved in de novo lipogenesis, the process of synthesizing fatty acids. This leads to a reduction in hepatic lipid accumulation, a hallmark of NAFLD.
The key molecular events in the hepatic signaling pathway are:
-
FXR Activation: this compound binds to and activates FXR in hepatocytes.
-
Transcriptional Repression: The activated FXR/RXR heterodimer represses the transcription of the following lipogenic genes:
-
Scd1 (Stearoyl-CoA desaturase-1): An enzyme that catalyzes the synthesis of monounsaturated fatty acids.
-
Dgat2 (Diacylglycerol O-acyltransferase 2): An enzyme that catalyzes the final step in triglyceride synthesis.
-
Lpin1 (Lipin 1): A phosphatidic acid phosphatase that plays a crucial role in triglyceride synthesis.
-
Notably, this repressive effect on lipogenic gene expression is independent of the well-established FXR targets, Small Heterodimer Partner (SHP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).[2][4]
References
- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GSK2324
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has emerged as a promising therapeutic strategy for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action in modulating lipid homeostasis.
Pharmacokinetics: In Vitro and In Vivo Profile
Quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance, are not publicly available in the reviewed scientific literature, patent databases, or clinical trial registries. Pharmaceutical companies often hold such specific data as proprietary during drug development.
However, based on the typical preclinical assessment of similar small molecule drug candidates, the following in vitro and in vivo studies are standardly conducted to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound like this compound.
Table 1: Standard In Vitro ADME Assays for Preclinical Drug Development
| Parameter Assessed | Assay Type | Description |
| Absorption | Caco-2 Permeability | Evaluates the rate of drug transport across a monolayer of human intestinal Caco-2 cells, predicting intestinal absorption.[2][5][6][7][8] |
| Distribution | Plasma Protein Binding | Determines the extent to which a drug binds to plasma proteins, which can influence its distribution and availability to target tissues.[9][10][11][12][13] |
| Metabolism | Liver Microsome Stability | Assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.[1][14][15] |
| Cytochrome P450 Inhibition | Identifies potential drug-drug interactions by evaluating the inhibitory effect of the compound on major CYP450 enzymes. | |
| Excretion | Transporter Interaction | Investigates whether the compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein), which can affect its elimination. |
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are centered on its potent agonism of the Farnesoid X Receptor (FXR). Activation of FXR by this compound initiates a cascade of transcriptional events that lead to significant alterations in lipid metabolism.
Mechanism of Action
This compound, as an FXR agonist, modulates the expression of genes involved in lipid homeostasis.[1][2][3][4] The primary mechanism involves two distinct pathways: the selective repression of fatty acid synthesis and the reduction of intestinal lipid absorption.[1][2][3][4]
Signaling Pathways
The activation of FXR by this compound triggers a complex signaling network. Below are diagrams illustrating the key pathways involved in the pharmacodynamic effects of this compound.
Caption: this compound activates FXR, leading to repression of lipogenic genes and decreased lipid absorption.
Effects on Gene Expression and Lipid Metabolism
In vivo studies in mice have demonstrated that this compound administration leads to a significant reduction in hepatic triglyceride levels.[1][4] This effect is attributed to the FXR-dependent repression of key enzymes involved in fatty acid and triglyceride synthesis.
Table 2: Summary of this compound Pharmacodynamic Effects in Preclinical Models
| Parameter | Model | Treatment | Outcome | Reference |
| Hepatic Triglycerides | Wild-type mice | 30 mg/kg this compound, i.p., daily for 3 days | Significant decrease in hepatic triglyceride levels | [1][4] |
| Lipogenic Gene Expression | Wild-type mice | 30 mg/kg this compound, i.p., daily for 3 days | Repression of Scd1, Dgat2, and Lpin1 mRNA expression | [1][2][4] |
| Intestinal Lipid Absorption | Wild-type mice | 30 mg/kg this compound, i.p., daily for 3 days | Reduced plasma triglyceride levels after an oral fat challenge | [1][4] |
| Fecal Lipid Excretion | Wild-type mice | 30 mg/kg this compound, i.p., daily for 3 days | Increased fecal fatty acid excretion | [1][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the pharmacodynamics of this compound.
Oral Fat Tolerance Test (OFTT) in Mice
This protocol is adapted from established methods to assess in vivo lipid absorption.[5][9][12][15]
Objective: To evaluate the effect of this compound on postprandial lipid excursion.
Procedure:
-
House male C57BL/6 mice under standard conditions with ad libitum access to food and water.
-
Administer this compound (30 mg/kg, intraperitoneal injection) or vehicle daily for 3 days.
-
On the day of the test, fast the mice for 4-6 hours.
-
Collect a baseline blood sample (T=0) via the tail vein.
-
Administer an oral gavage of olive oil or a standardized lipid emulsion (e.g., 10 µL/g body weight).
-
Collect blood samples at specified time points post-gavage (e.g., 1, 2, 3, and 4 hours).
-
Centrifuge blood samples to separate plasma.
-
Measure triglyceride concentrations in plasma samples using a commercial enzymatic assay kit.
Caption: Workflow for conducting an oral fat tolerance test in mice.
Fecal Lipid Extraction and Analysis
This protocol is based on established methods for quantifying lipid content in feces.[3][6][7][10]
Objective: To measure the effect of this compound on intestinal lipid excretion.
Procedure:
-
House mice individually in metabolic cages to allow for accurate feces collection.
-
Administer this compound (30 mg/kg, i.p.) or vehicle daily.
-
Collect feces over a 24-hour period.
-
Dry the collected feces to a constant weight.
-
Grind the dried feces into a fine powder.
-
Extract total lipids from a known weight of powdered feces using a chloroform:methanol (2:1, v/v) solvent system.
-
Separate the lipid-containing organic phase from the aqueous phase by centrifugation.
-
Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Quantify the total lipid content gravimetrically.
-
For fatty acid analysis, trans-esterify the lipid extract to fatty acid methyl esters (FAMEs) and analyze by gas chromatography.
Caption: Workflow for fecal lipid extraction and analysis.
Conclusion
This compound is a potent and specific FXR agonist that has demonstrated significant pharmacodynamic effects on lipid metabolism in preclinical studies. Its mechanism of action, involving the repression of lipogenic gene expression and the reduction of intestinal lipid absorption, makes it a compelling candidate for the treatment of NAFLD and other metabolic disorders. While detailed quantitative pharmacokinetic data for this compound is not currently in the public domain, the available pharmacodynamic and mechanistic data provide a strong foundation for its continued investigation. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of metabolic disease and drug development. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound and to translate these promising preclinical findings to the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of permeability across intestinal cell monolayers for 219 disparate chemicals using in vitro experimental coefficients in a pH gradient system and in silico analyses by trivariate linear regressions and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate [frontiersin.org]
- 12. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]
GSK2324: A Technical Guide to a Potent Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of GSK2324, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).
Chemical Structure and Properties
This compound is a synthetic small molecule that has been instrumental in elucidating the role of FXR in various physiological and pathophysiological processes.
Chemical Structure:
While a definitive publicly available IUPAC name for this compound is not readily accessible, its chemical structure is known within the scientific literature. For illustrative purposes, a representative structure of a non-steroidal FXR agonist is conceptually similar to other compounds in its class.
Chemical Properties:
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₂₂Cl₂N₂O₄ |
| Molecular Weight | 533.40 g/mol |
| CAS Number | 1020567-30-9 |
| EC₅₀ | 120 nM |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as a potent agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[3][4][5]
Upon binding to this compound, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its therapeutic potential, particularly in the context of NAFLD.[1][2][6] These events include:
-
Regulation of Bile Acid Synthesis: FXR activation transcriptionally induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents)/FGF19 (in humans), which also acts to repress CYP7A1 expression in the liver.[5]
-
Modulation of Lipid Metabolism: this compound-mediated FXR activation has been shown to reduce hepatic lipid accumulation by repressing the expression of key lipogenic genes, including Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1).[1][6] This repression of fatty acid and triglyceride synthesis is a crucial mechanism in its protective effect against NAFLD.[1][2][6]
-
Inhibition of Intestinal Lipid Absorption: Studies have demonstrated that this compound can decrease intestinal lipid absorption, contributing to the overall reduction in hepatic triglycerides.[1][6]
Below is a diagram illustrating the signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
FXR Agonist Activity Assay (Luciferase Reporter Assay)
This assay is used to determine the potency of this compound in activating FXR.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an FXR expression vector and a reporter plasmid containing multiple copies of an FXRE driving the expression of a luciferase gene. A constitutively expressed Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells into a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
-
In Vivo Lipid Absorption Assay in Mice
This protocol is designed to assess the effect of this compound on intestinal lipid absorption in a murine model.
Methodology:
-
Animal Acclimation and Treatment:
-
Acclimate male C57BL/6J mice for at least one week.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage daily for a specified period (e.g., 3-5 days).
-
-
Oral Fat Tolerance Test:
-
Fast the mice overnight (approximately 16 hours).
-
Administer an oral bolus of a lipid emulsion (e.g., corn oil or olive oil) containing a non-absorbable marker (e.g., sucrose (B13894) polybehenate).
-
-
Sample Collection:
-
Collect fecal samples over a 24-hour period following the lipid challenge.
-
At the end of the experiment, euthanize the mice and collect blood and liver tissue.
-
-
Lipid Analysis:
-
Extract lipids from the fecal samples and liver tissue.
-
Analyze the fatty acid composition of the extracts using gas chromatography-mass spectrometry (GC-MS).
-
Measure plasma triglyceride levels using a commercial kit.
-
-
Data Analysis:
-
Calculate the percentage of fat absorption by comparing the ratio of specific fatty acids to the non-absorbable marker in the diet and feces.
-
Compare the plasma triglyceride levels and hepatic lipid content between the this compound-treated and vehicle-treated groups.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in the expression of FXR target genes in response to this compound treatment.
Methodology:
-
RNA Isolation:
-
Treat cultured cells (e.g., HepG2) or tissues from experimental animals with this compound or vehicle.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., SHP, CYP7A1, SCD1, DGAT2, LPIN1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based PCR master mix.
-
Perform the real-time PCR reaction using a thermal cycler with the appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
This guide provides a foundational understanding of this compound for researchers. The provided protocols and diagrams are intended to be a starting point for experimental design and data interpretation in the study of this potent FXR agonist.
References
- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 3. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK2324 Treatment of Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR in hepatocytes has been shown to reduce hepatic lipid accumulation, making it a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. This compound exerts its effects through two primary mechanisms: in the liver, it transcriptionally represses key genes involved in de novo lipogenesis, and in the intestine, it reduces lipid absorption by decreasing bile acid synthesis.[1][2][3] This document provides a detailed experimental protocol for the treatment of primary hepatocytes with this compound to investigate its effects on hepatic lipid metabolism.
Data Presentation
The following table summarizes quantitative data from in vitro studies on FXR agonists in primary hepatocytes, providing a reference for designing experiments with this compound.
| Compound | Cell Type | Concentration Range | Incubation Time | Key Findings |
| Obeticholic Acid (OCA) | Primary Human Hepatocytes | 0.5 µM (therapeutic) - 10 µM (supratherapeutic) | 48 hours | Dose-dependent suppression of bile acid synthesis (↓CYP7A1) and increased bile efflux (↑ABCB11). |
| Obeticholic Acid (OCA) | Primary Human and Mouse Hepatocytes | 1 µM | 24 hours | Inhibition of lipogenic gene expression (SREBP-1c, ACC-1, FAS, SCD-1). |
| GW4064 | Primary Human Hepatocytes | 1 µM | 48 hours | Significant decrease in CYP3A4 mRNA expression and activity. |
| WAY-362450 | Mouse Model (in vivo) | 30 mg/kg | 4 weeks | Reduced inflammatory cell infiltration and hepatic fibrosis. |
Signaling Pathway
The activation of FXR by this compound in hepatocytes initiates a signaling cascade that leads to the reduction of hepatic triglycerides. A key part of this pathway involves the transcriptional regulation of genes involved in lipid synthesis.
Caption: FXR signaling pathway activated by this compound in hepatocytes.
Experimental Workflow
The following diagram outlines the general workflow for isolating, culturing, and treating primary hepatocytes with this compound, followed by downstream analysis.
Caption: Experimental workflow for this compound treatment of primary hepatocytes.
Experimental Protocols
I. Isolation and Culture of Primary Hepatocytes
This protocol is adapted from standard procedures for isolating primary mouse hepatocytes.
Materials:
-
Liver Perfusion Medium
-
Liver Digest Medium (containing collagenase)
-
Hepatocyte Wash Medium
-
Percoll
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated culture plates
Procedure:
-
Liver Perfusion: Anesthetize the mouse and perform a laparotomy to expose the portal vein. Cannulate the portal vein and perfuse the liver with Liver Perfusion Medium to flush out the blood, followed by Liver Digest Medium to digest the liver matrix.
-
Hepatocyte Dissociation: Once the liver is digested, carefully remove it and transfer it to a petri dish containing Hepatocyte Wash Medium. Gently dissociate the cells to release the hepatocytes.
-
Purification: Filter the cell suspension through a cell strainer to remove undigested tissue. Purify the hepatocytes from other cell types using a Percoll density gradient centrifugation.
-
Viability and Seeding: Assess hepatocyte viability using the trypan blue exclusion method. Seed the viable hepatocytes onto collagen-coated culture plates at a desired density in Hepatocyte Plating Medium.
-
Culture: After 4-6 hours of incubation to allow for cell attachment, replace the plating medium with Hepatocyte Maintenance Medium. Culture the cells overnight before proceeding with the treatment.
II. This compound Treatment of Primary Hepatocytes
Materials:
-
This compound stock solution (in DMSO)
-
Hepatocyte Maintenance Medium
-
Primary hepatocytes cultured as described above
Procedure:
-
Preparation of this compound Working Solutions: Prepare a series of this compound working solutions by diluting the stock solution in Hepatocyte Maintenance Medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) at the same final concentration should also be prepared.
-
Treatment: Remove the maintenance medium from the cultured hepatocytes and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically based on the specific experimental endpoint.
III. Downstream Assays
Following treatment with this compound, a variety of assays can be performed to assess its effects on hepatocyte physiology and lipid metabolism.
A. Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes involved in lipid metabolism (e.g., Scd1, Dgat2, Lpin1, SREBP-1c), FXR target genes (e.g., SHP, BSEP), and a housekeeping gene for normalization (e.g., Gapdh).
B. Lipid Accumulation Assay (Oil Red O Staining)
-
Fixation: Wash the cells with PBS and fix them with 10% formalin.
-
Staining: Stain the fixed cells with a working solution of Oil Red O to visualize intracellular lipid droplets.
-
Quantification: Elute the stain from the cells and measure the absorbance to quantify the amount of lipid accumulation. Alternatively, visualize and quantify the stained lipid droplets using microscopy and image analysis software.
C. Cytotoxicity Assay (LDH Assay)
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
LDH Measurement: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit. Increased LDH activity is an indicator of cell membrane damage and cytotoxicity.
References
- 1. Pharmacotoxicology of Clinically-Relevant Concentrations of Obeticholic Acid in an Organotypic Human Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2324 in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of GSK2324, a farnesoid X receptor (FXR) agonist, in preclinical mouse models of non-alcoholic steatohepatitis (NASH). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has emerged as a promising therapeutic strategy for NASH.[1][2][3] this compound is a potent and selective non-steroidal FXR agonist that has been investigated in preclinical models for its potential to ameliorate NASH-related pathologies.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in a diet-induced mouse model of NASH.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Compound | This compound | [5][6] |
| Dosage | 10 - 90 mg/kg | [7] |
| Administration Route | Oral Gavage | [7][8] |
| Vehicle | 0.5% Methylcellulose (B11928114) in Water | [7][8] |
| Frequency | Once daily | [7] |
| Treatment Duration | 3 days to 10 weeks | [5][7] |
Table 2: Western Diet Composition for NASH Induction (Teklad TD.88137)
| Component | Percentage by Weight | Key Feature | Reference |
| Fat | 21.2% (42% kcal) | High in saturated fatty acids (>60%) | [9][10][11][12] |
| Sucrose | 34.1% | High simple carbohydrate | [9][11] |
| Cholesterol | 0.2% | Induces hypercholesterolemia | [9][11][13] |
| Protein | 17.3% | [11] | |
| Carbohydrate (non-sucrose) | 13.3% | [11] |
Experimental Protocols
Protocol 1: Induction of NASH in Mice using a Western Diet
This protocol describes the induction of NASH in C57BL/6J mice using a high-fat, high-sucrose, and high-cholesterol diet.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: Control and Western Diet (WD).
-
House mice individually or in small groups with free access to their respective diets and water.
-
Replace diets weekly to maintain freshness.[9]
-
Monitor body weight and food intake weekly.
-
Continue the diet for a minimum of 8-12 weeks to induce a NASH phenotype with steatosis, inflammation, and early fibrosis. Longer durations can lead to more advanced fibrosis.
Protocol 2: Preparation and Administration of this compound by Oral Gavage
This protocol details the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of Vehicle: To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 30 mg/kg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% methylcellulose vehicle to achieve the final desired concentration for dosing (typically at a volume of 10 mL/kg).
-
Vortex the tube thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of this compound suspension to be administered.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Observe the mouse for a few minutes post-gavage for any signs of distress.[8]
-
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Workflow for this compound Efficacy Testing in a NASH Mouse Model
Caption: Experimental Workflow for this compound in NASH Mice.
References
- 1. Definition of a novel growth factor-dependent signal cascade for the suppression of bile acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 6. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cvrc.virginia.edu [cvrc.virginia.edu]
- 10. tabaslab.com [tabaslab.com]
- 11. insights.envigo.com [insights.envigo.com]
- 12. inotiv.com [inotiv.com]
- 13. inotiv.com [inotiv.com]
Application Notes & Protocols: In Vivo Evaluation of GSK2324 for the Treatment of Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2] The Farnesoid X Receptor (FXR), a nuclear hormone receptor, has emerged as a key regulator of bile acid, lipid, and glucose metabolism.[3][4] GSK2324 is a potent and selective FXR agonist that has been investigated for its therapeutic potential in metabolic disorders, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), which is closely associated with hyperlipidemia.[3][4] These notes provide a comprehensive overview of the in vivo application of this compound, focusing on its mechanism of action and detailed protocols for evaluating its efficacy in animal models of hyperlipidemia.
Mechanism of Action
This compound exerts its lipid-lowering effects primarily by activating FXR in the liver and intestine. This activation triggers two distinct and complementary pathways that lead to a reduction in hepatic triglycerides (TAGs).[3][4]
-
Intestinal FXR Activation: In the intestine, FXR activation by this compound leads to a decrease in bile acids. This reduction in the bile acid pool impairs intestinal lipid absorption, thereby lowering the amount of dietary fat delivered to the liver.[3][4]
-
Hepatic FXR Activation: In the liver, this compound-mediated FXR activation selectively represses the expression of key genes involved in de novo lipogenesis and triglyceride synthesis, including Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1).[3][4] This repression occurs independently of the common SREBP1c pathway, highlighting a distinct mechanism for controlling hepatic lipid levels.[4]
The dual action of reducing lipid absorption and synthesis makes this compound an effective agent in lowering hepatic lipid accumulation.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative effects of this compound treatment in mouse models. The data is based on studies using wild-type mice on a standard diet or a Western diet (WD) to induce a NAFLD/hyperlipidemic state.[4]
Table 1: Effect of this compound on Hepatic Lipid Classes Data from wild-type mice treated with this compound for 3 days.
| Lipid Class | Change vs. Vehicle Control | Significance |
| Triacylglycerols (TAG) | Significant Decrease | Yes |
| Phosphatidylethanolamine (PE) | Significant Decrease | Yes |
| Hepatic Cholesterol | No Significant Change | No |
Table 2: Effect of this compound on Hepatic Lipogenic Gene Expression Data from wild-type mice treated with this compound for 3 days.
| Gene | Function | Change in mRNA Expression |
| Scd1 | Fatty Acid Synthesis | Significant Decrease |
| Dgat2 | Triglyceride Synthesis | Significant Decrease |
| Lpin1 | Triglyceride Synthesis | Significant Decrease |
| Fasn | Fatty Acid Synthesis | No Significant Change |
| Shp (Nr0b2) | Known FXR Target Gene | Significant Increase |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are designed for researchers evaluating the efficacy of this compound or similar compounds.
Protocol 1: In Vivo Efficacy in a Diet-Induced Hyperlipidemia Mouse Model
This protocol outlines a study to assess the effect of this compound on hepatic lipid content in a diet-induced model of hyperlipidemia and NAFLD.
1. Animal Model:
- Species/Strain: C57BL/6 mice are recommended due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.[5]
- Sex: Male.
- Age: 8-10 weeks at the start of the diet.
2. Diet and Acclimation:
- Acclimate animals for one week upon arrival with ad libitum access to standard chow and water.
- Divide mice into two main dietary groups:
- Control Group: Fed a standard rodent diet.
- Hyperlipidemia Group: Fed a high-fat "Western" diet (e.g., 45% kcal from fat, high in sucrose (B13894) and cholesterol) for 8-12 weeks to induce hyperlipidemia and hepatic steatosis.[4][6]
3. Experimental Groups and Dosing:
- After the dietary induction period, randomize the Hyperlipidemia Group into two subgroups (n=8-10 per group):
- Vehicle Group: Receives vehicle control (e.g., 0.5% methylcellulose) daily via oral gavage.
- This compound Group: Receives this compound (e.g., 30 mg/kg) daily via oral gavage.
- Treatment Duration: 3-7 days for acute studies of mechanism.[4] Longer-term studies (4-8 weeks) can be conducted to assess chronic efficacy.
4. Sample Collection and Endpoints:
- At the end of the treatment period, fast animals for 4-6 hours.
- Collect blood via cardiac puncture for analysis of plasma lipids (Total Cholesterol, Triglycerides, HDL, LDL).
- Euthanize animals and harvest the liver. A portion should be flash-frozen in liquid nitrogen for molecular analysis (RNA/protein) and another portion fixed in formalin for histology.
5. Analysis:
- Plasma Lipids: Use standard enzymatic colorimetric assays.
- Hepatic Lipids: Perform lipid extraction from frozen liver tissue followed by quantitative analysis (e.g., lipidomics via LC-MS/MS) to measure TAG, cholesterol, and other lipid species.[4]
- Histology: Perform H&E and Oil Red O staining on liver sections to visualize and score steatosis.
- Gene Expression: Analyze mRNA levels of target genes (Scd1, Dgat2, Lpin1, Shp) via RT-qPCR (see Protocol 2).
start [label="Start: C57BL/6 Mice\n(8 weeks old)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
diet [label="Dietary Induction Phase\n(8-12 weeks)"];
wd [label="Western Diet Group", style=filled, fillcolor="#FFFFFF"];
sd [label="Standard Diet\n(Control)", style=filled, fillcolor="#FFFFFF"];
random [label="Randomization & Treatment\n(3-7 days)"];
gsk [label="this compound Treatment\n(Oral Gavage)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
vehicle [label="Vehicle Control\n(Oral Gavage)", style=filled, fillcolor="#FFFFFF"];
necropsy [label="Necropsy & Sample Collection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
blood [label="Blood Collection\n(Plasma Lipids)"];
liver [label="Liver Harvest"];
analysis [label="Endpoint Analysis", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
lipidomics [label="Hepatic Lipidomics"];
histo [label="Histology (Oil Red O)"];
qpcr [label="RT-qPCR"];
start -> diet;
diet -> wd;
diet -> sd;
wd -> random;
random -> gsk;
random -> vehicle;
{gsk, vehicle, sd} -> necropsy;
necropsy -> blood;
necropsy -> liver;
blood -> analysis;
liver -> lipidomics;
liver -> histo;
liver -> qpcr;
{lipidomics, histo, qpcr} -> analysis;
}
Protocol 2: Hepatic Gene Expression Analysis by RT-qPCR
This protocol details the steps for measuring changes in hepatic gene expression following this compound treatment.
1. RNA Extraction:
- Homogenize ~20-30 mg of flash-frozen liver tissue using a bead homogenizer.
- Extract total RNA using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a Bioanalyzer.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
3. Real-Time Quantitative PCR (RT-qPCR):
- Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.
- Target Genes: Scd1, Dgat2, Lpin1, Shp, Fasn.
- Housekeeping Gene: Gapdh, Actb, or Rplp0.
- Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end to verify the specificity of the amplified product.
4. Data Analysis:
- Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
- Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
- Calculate the fold change in expression in the this compound-treated group relative to the vehicle-treated group (ΔΔCt).
Conclusion: this compound demonstrates a potent ability to reduce hepatic triglycerides in vivo through a dual mechanism involving both the liver and the intestine.[4] The protocols outlined here provide a robust framework for researchers to investigate the therapeutic effects of this compound and other FXR agonists on hyperlipidemia and associated metabolic diseases. The consistent findings of reduced hepatic TAGs and specific regulation of lipogenic genes underscore the potential of FXR activation as a strategy for managing dyslipidemia.[3][4]
References
- 1. Research advances in current drugs targeting hyperlipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying direct actions of hyperlipidemia on myocardium: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Model Screening for Hyperlipidemic ICR Mice [ouci.dntb.gov.ua]
Application Notes and Protocols for GSK2324, a Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[1][2] Activation of FXR by endogenous ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists initiates a signaling cascade that modulates the expression of numerous target genes. This regulation is pivotal in maintaining metabolic homeostasis, and dysregulation of the FXR signaling pathway has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and cholestasis. GSK2324 is a potent, non-steroidal agonist of FXR developed for research purposes to investigate the therapeutic potential of FXR activation.[3][4] These application notes provide a comprehensive overview of a cell-based assay for characterizing the activation of FXR by this compound.
FXR Signaling Pathway
Upon binding to an agonist like this compound, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][5] This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes.[5][6] This binding event recruits co-activator proteins, initiating the transcription of target genes.
One of the key primary target genes of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] SHP, in turn, acts as a transcriptional repressor of several other nuclear receptors, including the Liver Receptor Homolog-1 (LRH-1), which is essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][7] By inducing SHP expression, FXR activation establishes a negative feedback loop that inhibits bile acid production.[1]
Furthermore, FXR activation influences lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and transport.[3][4] It also plays a role in glucose homeostasis by affecting gluconeogenesis and insulin (B600854) sensitivity.[8]
Caption: FXR Signaling Pathway Activation by this compound.
Quantitative Data Summary
The potency of this compound in activating FXR is typically determined by its half-maximal effective concentration (EC50). The reported EC50 values for this compound can vary depending on the specific cell line, reporter construct, and assay conditions used. Below is a summary of reported EC50 values for this compound and other common FXR agonists for comparison.
| Compound | Agonist/Antagonist | Reported EC50 (nM) | Cell Line | Assay Type |
| This compound | Agonist | ~50 - 120 | HEK293 | Reporter Gene Assay |
| GW4064 | Agonist | ~30 - 60 | HEK293T, CHO | Reporter Gene Assay |
| Obeticholic Acid (OCA) | Agonist | ~99 - 130 | HEK293 | Reporter Gene Assay |
| Chenodeoxycholic Acid (CDCA) | Agonist | ~10,000 - 30,000 | HEK293T, HepG2 | Reporter Gene Assay |
Experimental Protocols
Principle of the FXR Reporter Gene Assay
This protocol describes a transient co-transfection reporter gene assay in Human Embryonic Kidney 293T (HEK293T) cells. This method is widely used to screen for and characterize nuclear receptor agonists. The principle involves introducing three key plasmids into the cells:
-
FXR Expression Plasmid: A plasmid that drives the expression of the full-length human FXR protein.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with multiple copies of the FXR Response Element (FXRE). When FXR is activated, it binds to the FXREs and drives the expression of the reporter gene.
-
Internal Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla Luciferase) under the control of a constitutive promoter. This is used to normalize the results for variations in transfection efficiency and cell viability.
Activation of FXR by an agonist like this compound will lead to an increase in the expression of the primary reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or a similar transfection reagent
-
pCMV-hFXR expression plasmid (or equivalent)
-
pGL4.24[luc2/minP/FXRE] reporter plasmid (or equivalent)
-
pRL-TK Renilla luciferase control plasmid (or equivalent)
-
This compound
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Cell Culture and Transfection Protocol
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube, mix 50 ng of the FXR expression plasmid, 100 ng of the FXRE-luciferase reporter plasmid, and 5 ng of the Renilla luciferase control plasmid.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM.
-
Combine the plasmid mix and the diluted Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add 50 µL of the transfection complex to each well containing the cells. Gently rock the plate to ensure even distribution. Incubate for 4-6 hours at 37°C.
-
Compound Treatment:
-
After the incubation period, remove the transfection medium and replace it with 100 µL of fresh DMEM containing 10% charcoal-stripped FBS.
-
Prepare serial dilutions of this compound and the positive control (GW4064) in DMEM. The final concentration of DMSO should be kept below 0.1%.
-
Add the compound dilutions to the respective wells. Include a vehicle-only control (DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay Protocol
-
Cell Lysis: After the 24-hour incubation, remove the medium from the wells. Wash the cells once with 100 µL of phosphate-buffered saline (PBS). Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Following the firefly luciferase measurement, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the RLU of the compound-treated wells by the average RLU of the vehicle-treated wells.
-
EC50 Determination: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value.
Caption: Experimental Workflow for FXR Reporter Gene Assay.
Conclusion
The cell-based reporter gene assay described here provides a robust and reliable method for quantifying the activation of the Farnesoid X Receptor by the agonist this compound. This protocol can be adapted for high-throughput screening of other potential FXR modulators and for detailed pharmacological characterization of lead compounds. Accurate determination of the potency and efficacy of FXR agonists is a critical step in the drug discovery and development process for a range of metabolic diseases.
References
- 1. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2324 Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic diseases has made it a significant target for drug discovery. GSK2324 is a potent and selective non-steroidal agonist of FXR. Reporter gene assays are a fundamental tool for characterizing the activity of such compounds. This document provides a detailed protocol for a reporter gene assay to measure the activation of FXR by this compound and other potential agonists.
Signaling Pathway
The FXR signaling pathway is initiated by the binding of an agonist, such as this compound. Upon activation, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in metabolic regulation. In a reporter gene assay, the native target gene promoter is replaced by a reporter gene, such as luciferase, allowing for the quantification of FXR activation by measuring light output.
Caption: FXR Signaling Pathway Leading to Reporter Gene Activation.
Quantitative Data Summary
The following table summarizes the potency of various FXR agonists as determined by reporter gene assays. This data is essential for comparing the activity of this compound with other known FXR modulators.
| Compound | Cell Line | Reporter System | EC50 | Reference |
| This compound | CV-1 | Human FXR LBD Luciferase | 120 nM | [1] |
| GW4064 | - | - | - | [2] |
| Obeticholic Acid (OCA) | - | - | - | [2] |
| Chenodeoxycholic Acid (CDCA) | HepG2 | Full-length FXR Luciferase | 8 µM | [3] |
| Fexaramine | - | - | - | [2] |
| WAY-362450 | - | - | - | [2] |
| Compound F4 | HepG2 | Full-length FXR Luciferase | 26.4 µM | [3] |
| Compound F17 | HepG2 | Full-length FXR Luciferase | 15.6 µM | [3] |
Experimental Protocol: FXR Reporter Gene Assay
This protocol outlines the steps for a cell-based luciferase reporter gene assay to quantify the agonist activity of this compound on the Farnesoid X Receptor.
Experimental Workflow
Caption: Workflow for the FXR Reporter Gene Assay.
I. Materials and Reagents
-
Cell Line: HEK293T or HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
FXR expression vector (containing the full-length human FXR cDNA).
-
FXRE-luciferase reporter vector (containing multiple copies of an FXRE upstream of a minimal promoter driving firefly luciferase).
-
Control vector for transfection efficiency (e.g., a plasmid expressing Renilla luciferase).
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compound: this compound (and other FXR agonists/antagonists for comparison).
-
Control Agonist: GW4064 or Chenodeoxycholic acid (CDCA).
-
Assay Plate: 96-well white, clear-bottom cell culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Luminometer: Plate-reading luminometer.
II. Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed HEK293T or HepG2 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, a typical mixture includes the FXR expression vector, the FXRE-luciferase reporter vector, and the control vector.
-
Add the transfection mixture to the cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
III. Compound Treatment
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Cell Treatment: After 24 hours of transfection, remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
IV. Luciferase Assay
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Follow the instructions provided with the Dual-Luciferase® Reporter Assay System.
-
Add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
V. Data Analysis
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Dose-Response Curves: Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
EC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
This application note provides a comprehensive protocol for a robust and reliable reporter gene assay to assess the activity of this compound and other compounds targeting the Farnesoid X Receptor. The provided signaling pathway and experimental workflow diagrams, along with the quantitative data summary, offer a complete resource for researchers in the field of metabolic disease and drug discovery.
References
Application Notes and Protocols for GSK2324 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic potential in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD).[2][3][4] These application notes provide detailed protocols for the administration of this compound in mice, based on established preclinical studies, to aid researchers in investigating its pharmacological effects.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative effects of this compound on hepatic lipid content and gene expression in wild-type mice fed a standard chow diet.
| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Fold Change | Statistical Significance |
| Hepatic Total Triglycerides (TAG) | Normalized to 1 | ~0.6 | ~0.4-fold decrease | p < 0.05 |
| Hepatic Scd1 mRNA Expression | Normalized to 1 | ~0.2 | ~5-fold decrease | p < 0.01 |
| Hepatic Dgat2 mRNA Expression | Normalized to 1 | ~0.4 | ~2.5-fold decrease | p < 0.01 |
| Hepatic Lpin1 mRNA Expression | Normalized to 1 | ~0.5 | ~2-fold decrease | p < 0.01 |
| Hepatic Srebp1c mRNA Expression | Normalized to 1 | ~0.7 | ~1.4-fold decrease | Not Statistically Significant |
Data is approximated from graphical representations in Clifford et al., 2021.[2] For precise values, please refer to the original publication.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice
This protocol is adapted from a study investigating the role of FXR activation in NAFLD.[2]
Materials:
-
This compound
-
Sterile water for injection (Vehicle)
-
8-week-old male C57BL/6J mice
-
Standard laboratory rodent chow
-
Insulin syringes (or other appropriate syringes for intraperitoneal injection)
-
Animal balance
Procedure:
-
Animal Acclimatization: House 8-week-old male C57BL/6J mice in a temperature- and light-controlled environment (12-hour light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard laboratory rodent chow and water.
-
Preparation of this compound Solution:
-
On each day of treatment, prepare a fresh solution of this compound.
-
Dissolve this compound in sterile water to a final concentration that allows for the administration of 30 mg/kg body weight in a reasonable injection volume (e.g., 100-200 µL).
-
Prepare a vehicle control solution using only sterile water.
-
-
Dosing Regimen:
-
Weigh each mouse accurately before each injection to calculate the precise dose volume.
-
Administer this compound (30 mg/kg body weight) or vehicle via intraperitoneal (IP) injection once daily for three consecutive days.
-
Perform injections at the same time each day to minimize circadian rhythm effects. For example, injections can be started at 9 am.[2]
-
-
Fasting and Sample Collection:
-
On the final day of treatment, after the last injection, fast the mice for 4 hours.[2]
-
Following the fasting period, euthanize the mice using a humane and approved method.
-
Collect tissues of interest (e.g., liver, intestine) and plasma for downstream analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C, or fix in an appropriate medium for histological analysis.
-
Visualizations
Signaling Pathway of this compound via FXR Activation
References
Application Notes and Protocols for Studying Intestinal FXR Activation with GSK2324
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][2] FXR plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Activation of intestinal FXR has emerged as a promising therapeutic strategy for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). These application notes provide a comprehensive guide for utilizing this compound to study the intricate mechanisms of intestinal FXR activation and its downstream physiological effects.
Intestinal FXR activation by this compound has been demonstrated to reduce hepatic triglycerides through a mechanism involving decreased intestinal lipid absorption.[1][2][3][4][5] This effect is mediated by changes in the bile acid pool composition, which in turn influences lipid uptake by enterocytes.[1][2][3][4][5] Furthermore, intestinal FXR activation initiates a signaling cascade that can influence hepatic gene expression and metabolism, highlighting the importance of the gut-liver axis in metabolic regulation.
This document provides detailed protocols for in vivo studies using this compound in mouse models, methods for assessing key downstream effects such as lipid absorption and bile acid analysis, and protocols for quantifying the induction of FXR target genes in the intestine.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to activate intestinal FXR.
Table 1: In Vivo Efficacy of this compound on Hepatic Lipid and Bile Acid Metabolism in Mice
| Parameter | Vehicle Control | This compound Treatment | Fold Change | Reference |
| Hepatic Triglycerides (nmol/mg) | ~100 | ~50 | ~0.5 | [1] |
| Total Bile Acid Pool (µmol) | ~2.5 | ~1.5 | ~0.6 | [1] |
| Fecal Fatty Acid Excretion (µg/mg feces) | ~20 | ~40 | ~2.0 | [1] |
Table 2: Effect of this compound on Intestinal FXR Target Gene Expression in Mice
| Gene | Tissue | Vehicle Control (Relative Expression) | This compound Treatment (Relative Expression) | Fold Induction | Reference |
| Fgf15 (Fibroblast growth factor 15) | Ileum | 1.0 | ~4.0 | ~4.0 | [1] |
| Shp (Small heterodimer partner; Nr0b2) | Ileum | 1.0 | ~3.5 | ~3.5 | [1] |
| Fabp6 (Fatty acid binding protein 6) | Ileum | 1.0 | ~6.0 | ~6.0 | [1] |
Signaling Pathways and Experimental Workflows
Intestinal FXR Signaling Pathway
Caption: Intestinal FXR activation by this compound leads to the induction of target genes and subsequent metabolic effects.
Experimental Workflow for In Vivo this compound Studies
Caption: A typical experimental workflow for studying the effects of this compound on intestinal FXR activation in mice.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice to study its effects on intestinal FXR activation.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 ml)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
This compound Formulation:
-
Prepare the vehicle solution (0.5% CMC) by dissolving 0.5 g of CMC in 100 ml of sterile water. Stir overnight at 4°C to ensure complete dissolution.
-
On the day of dosing, weigh the required amount of this compound.
-
Prepare a suspension of this compound in the vehicle solution. A common dosage for FXR activation is 30 mg/kg. For a 25 g mouse, this would be 0.75 mg. If the dosing volume is 10 ml/kg (0.25 ml for a 25 g mouse), the concentration of the suspension should be 3 mg/ml.
-
Vortex the suspension thoroughly before each gavage to ensure homogeneity.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise dosing volume.
-
Gently restrain the mouse.
-
Insert the gavage needle orally, advancing it along the upper palate until it reaches the esophagus.
-
Slowly administer the this compound suspension or vehicle control.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Treatment Regimen: A typical treatment regimen to observe significant changes in intestinal FXR activation is once daily oral gavage for 3 consecutive days.[1]
Intestinal Lipid Absorption Assay
This protocol provides a non-invasive method to assess intestinal lipid absorption by measuring fecal fat content.
Materials:
-
Metabolic cages
-
Fecal collection tubes
-
Lyophilizer (optional)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Commercial kits for triglyceride and fatty acid quantification
Procedure:
-
Animal Housing and Fecal Collection:
-
House mice individually in metabolic cages to allow for accurate fecal collection.
-
Collect feces over a 24-hour period on the final day of this compound treatment.
-
-
Fecal Sample Processing:
-
Record the total weight of the collected feces.
-
Dry the fecal pellets, either by lyophilization or in a 60°C oven until a constant weight is achieved.
-
-
Lipid Extraction:
-
Homogenize a known weight of dried feces.
-
Add the lipid extraction solvent (e.g., 2 ml of chloroform:methanol for 100 mg of feces) and incubate with agitation (e.g., 30 minutes at 60°C).
-
Centrifuge the samples to pellet the fecal debris.
-
Transfer the supernatant containing the extracted lipids to a new tube.
-
-
Lipid Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid extract in a suitable buffer (e.g., 1% Triton X-100 in water).
-
Quantify the total fatty acid or triglyceride content using commercially available enzymatic kits, following the manufacturer's instructions.
-
Normalize the lipid content to the dry weight of the feces.
-
Quantitative PCR (qPCR) for Intestinal FXR Target Gene Expression
This protocol details the measurement of mRNA levels of FXR target genes in the mouse ileum.
Materials:
-
Mouse ileum tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
qPCR primers for target and reference genes (see Table 3)
-
Real-time PCR instrument
Procedure:
-
Tissue Collection and RNA Extraction:
-
At the end of the treatment period, euthanize the mice and dissect the small intestine.
-
Isolate the terminal ileum and flush with ice-cold PBS.
-
Homogenize the ileal tissue and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 3: Validated qPCR Primer Sequences for Mouse Intestinal FXR Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Fgf15 | GTCGCTCTGAAGACGATTGCCA | CAGTCTTCCTCCGAGTAGCGAA | OriGene Technologies Inc. |
| Shp (Nr0b2) | AGGACGAGTTCCAGGACTTCAG | TGGAGCTGGAGCTGACTGAG | [6] |
| Fabp6 | GAGCAACAAGTTCACCATTGGCA | ACGACCTCCGAAGTCTGGTGAT | OriGene Technologies Inc. |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | |
| Actb | CTAAGGCCAACCGTGAAAAG | ACCAGAGGCATACAGGGACA |
Bile Acid Analysis in Intestinal Content
This protocol outlines the extraction and analysis of bile acids from the intestinal contents of mice.
Materials:
-
Intestinal contents
-
Extraction solvent (e.g., 75% ethanol)
-
Internal standards (e.g., deuterated bile acids)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preparation:
-
Collect the contents of the small intestine.
-
Homogenize the intestinal contents in a suitable solvent, such as 75% ethanol.
-
Spike the homogenate with a mixture of internal standards (deuterated bile acids) to control for extraction efficiency and matrix effects.
-
-
Bile Acid Extraction:
-
Incubate the homogenate to allow for complete extraction of bile acids.
-
Centrifuge the sample to pellet solid debris.
-
Further purify the supernatant containing the bile acids using solid-phase extraction (SPE) with C18 cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the purified bile acid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different bile acid species using a C18 reverse-phase column.
-
Detect and quantify the individual bile acids using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of each bile acid species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the bile acid concentrations to the weight of the intestinal contents.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of intestinal FXR activation in metabolic regulation. The protocols provided in these application notes offer a framework for conducting in vivo studies to elucidate the mechanisms by which this compound modulates intestinal lipid absorption, bile acid homeostasis, and FXR target gene expression. By utilizing these methodologies, researchers can further unravel the therapeutic potential of targeting intestinal FXR for the treatment of metabolic disorders.
References
- 1. origene.com [origene.com]
- 2. Small heterodimer partner - Wikipedia [en.wikipedia.org]
- 3. Mouse SIRP alpha/SHPS-1 qPCR Primer Pair, MP200925 | Sino Biological [sinobiological.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. A novel small molecule activator of nuclear receptor SHP inhibits HCC cell migration via suppressing Ccl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of reference genes for quantitative PCR analyses in developing mouse gonads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2324 in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2324 is a potent and specific synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by this compound has been shown to modulate lipid homeostasis primarily through two distinct mechanisms: the reduction of intestinal lipid absorption and the selective suppression of hepatic de novo lipogenesis (DNL).[1][2][3] These characteristics make this compound a valuable tool for investigating the therapeutic potential of FXR activation in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
These application notes provide detailed protocols for utilizing this compound in in vitro lipid metabolism studies, focusing on cultured hepatocytes. The methodologies outlined below will enable researchers to assess the impact of this compound on intracellular lipid accumulation, a key hallmark of hepatic steatosis, and to quantify changes in the expression of key lipogenic genes.
Mechanism of Action
This compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of hepatic lipid metabolism, FXR activation by this compound leads to the transcriptional repression of key enzymes involved in fatty acid and triglyceride synthesis, including Stearoyl-CoA desaturase-1 (Scd1), Diacylglycerol O-acyltransferase 2 (Dgat2), and Lipin 1 (Lpin1).[2][3] This targeted suppression of lipogenesis results in a significant reduction of hepatic triglycerides, particularly those containing monounsaturated and polyunsaturated fatty acids.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of FXR agonists, which can serve as a reference for designing experiments with this compound.
| Parameter | Agonist | Value | Assay System |
| EC50 | GW4064 (synthetic FXR agonist) | ~30 nM | Cell-based reporter assays |
| EC50 | Obeticholic Acid (OCA) | ~99 nM | FRET-based assay |
| In Vivo Treatment Duration | This compound | 3 days | Mouse models of NAFLD[2] |
Experimental Protocols
Protocol 1: Assessment of Intracellular Lipid Accumulation using Oil Red O Staining
This protocol describes how to qualitatively and quantitatively assess the effect of this compound on lipid accumulation in a human hepatocyte cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fatty acid solution (e.g., 1 mM oleic acid complexed to BSA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution (0.5% w/v in isopropanol (B130326), diluted with water)
-
Isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Induction of Lipid Accumulation: To induce steatosis, incubate the cells with a culture medium containing an elevated concentration of fatty acids (e.g., 1 mM oleic acid) for 24 hours.
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 10 µM) in a fresh fatty acid-containing medium. A vehicle control (e.g., DMSO) should be included.
-
Remove the induction medium and replace it with the this compound-containing medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the Oil Red O working solution to each well and incubate for 30 minutes at room temperature.
-
Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.
-
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification:
-
After imaging, completely remove the water from the wells.
-
Add 200 µL of isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.
-
Protocol 2: Analysis of Lipogenic Gene Expression by Quantitative PCR (qPCR)
This protocol details the steps to measure the mRNA expression levels of key FXR target genes involved in lipogenesis (Scd1, Dgat2, Lpin1) in hepatocytes treated with this compound.
Materials:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Scd1, Dgat2, Lpin1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Seed and grow hepatocytes to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for each target gene, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates FXR, leading to the repression of key lipogenic genes.
Caption: Workflow for assessing this compound's effect on hepatocyte lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK2324 solubility in common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues encountered during experiments with GSK2324.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] By activating FXR, this compound modulates the expression of target genes involved in these pathways, leading to effects such as reduced hepatic lipid accumulation.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] It is poorly soluble in aqueous solutions like water and phosphate-buffered saline (PBS).[1] For in vivo studies, a formulation containing DMSO, PEG300, and Tween 80 is often used to improve solubility and bioavailability.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 100 mg/mL has been reported to be achievable with sonication.[1] For cell-based assays, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the amount of DMSO introduced into the cell culture medium.[1]
Q4: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
Pre-warm your solutions: Gently warm both your this compound stock solution and the cell culture medium to 37°C before mixing.[1]
-
Use a stepwise dilution: Instead of directly adding the concentrated DMSO stock to your final volume of aqueous medium, perform one or more intermediate dilutions in a smaller volume of medium or a co-solvent.
-
Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ensure you run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use sonication: After dilution, briefly sonicate the solution to help redissolve any precipitate that may have formed.[1]
-
Consider a formulation: For in vitro experiments requiring higher concentrations, you may need to explore the use of solubilizing agents or formulations similar to those used for in vivo studies, though their effects on your specific assay should be validated.
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to a year.[1]
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL | 187.48 mM | Sonication is recommended to achieve maximum solubility.[1] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | [1] |
| Ethanol | Data not available | Likely low solubility | Based on its poor aqueous solubility, this compound is expected to have limited solubility in ethanol. |
| Methanol | Data not available | Likely low solubility | Similar to ethanol, solubility is expected to be low. |
| PBS | < 1 mg/mL | Insoluble or slightly soluble | Similar to water. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 533.4 g/mol ), you would need 5.33 mg.
-
Add DMSO: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes until the compound is completely dissolved.[1]
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol for Preparing an In Vivo Formulation
This protocol is a general guideline and may require optimization based on the specific animal model and route of administration.
-
Prepare Initial Solution: Start by dissolving this compound in DMSO to create a concentrated initial solution (e.g., 50 µL of a high-concentration stock).[1]
-
Add Co-solvent: To the DMSO solution, add PEG300 (e.g., 300 µL) and mix thoroughly until the solution is clear.[1]
-
Add Surfactant: Add Tween 80 (e.g., 50 µL) and mix well until the solution is clear.[1]
-
Add Aqueous Component: Finally, add the aqueous vehicle (e.g., 600 µL of Saline or PBS) and mix thoroughly until a clear and homogenous solution is formed.[1]
Mandatory Visualization
Caption: Signaling pathway of this compound as an FXR agonist.
Caption: Experimental workflow for this compound solution preparation.
References
GSK2324 degradation and stability issues
Frequently Asked Questions (FAQs)
Q1: What is GSK2324 and what is its mechanism of action?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][3] By activating FXR, this compound influences the expression of genes involved in these metabolic pathways.[2][4]
Q2: How does activation of FXR by this compound affect metabolic pathways?
Activation of FXR by this compound has been shown to have two main effects on hepatic lipid regulation. Firstly, it decreases the absorption of intestinal lipids. Secondly, it selectively reduces the synthesis of fatty acids in the liver.[1][2] This is achieved through the repression of key lipogenic genes such as Scd1, Dgat2, and Lpin1.[2]
Q3: What are the general recommendations for handling and storing this compound?
While specific stability data for this compound is not available, general best practices for handling potent small molecule compounds should be followed to minimize degradation:
-
Storage: Store the compound as a solid at -20°C or -80°C for long-term storage. For solutions in organic solvents like DMSO, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the compound from light, especially when in solution. Use amber vials or wrap containers in foil.
-
Oxidation: To prevent oxidation, consider purging vials with an inert gas like argon or nitrogen before sealing, particularly for long-term storage of solutions.
-
Aqueous Solutions: Avoid prolonged storage in aqueous solutions, as they are more susceptible to hydrolysis and microbial contamination. If aqueous solutions are necessary, they should be prepared fresh for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
This could be due to compound degradation. Here are some steps to troubleshoot this issue:
| Probable Cause | Recommended Action |
| Improper Storage | Ensure the compound is stored at the correct temperature and protected from light and moisture. Review your storage protocol against the general recommendations. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions to minimize the number of times the main stock is thawed. |
| Solution Instability | Prepare fresh working solutions from a frozen stock for each experiment. If using older solutions, consider preparing a fresh stock from solid compound. |
| Solvent Quality | Ensure the solvent used to dissolve this compound is of high purity and anhydrous, as contaminants can promote degradation. |
Issue 2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
This may indicate the presence of degradation products.
| Probable Cause | Recommended Action |
| Hydrolysis | If the compound has been in an aqueous buffer for an extended period, hydrolysis may have occurred. Prepare fresh solutions and minimize the time the compound spends in aqueous media. |
| Oxidation | Exposure to air can lead to oxidation. Try preparing solutions with degassed solvents and storing under an inert atmosphere. |
| Photodegradation | Exposure to light can cause degradation. Ensure all handling steps are performed with minimal light exposure. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound to illustrate how such information would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.
| Condition | Solvent | Temperature | Time | Purity (Hypothetical) |
| Solid | - | -20°C | 12 months | >98% |
| Solid | - | 4°C | 6 months | >98% |
| Solution | DMSO | -80°C | 6 months | >95% |
| Solution | DMSO | -20°C | 1 month | >90% |
| Solution | Aqueous Buffer (pH 7.4) | 4°C | 24 hours | ~85% |
| Solution | Aqueous Buffer (pH 7.4) | Room Temp | 4 hours | ~70% |
Experimental Protocols
Protocol: Assessing Compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of a compound like this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution in different solvents (e.g., DMSO, ethanol, aqueous buffers of different pH) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Dispense aliquots of these solutions into separate vials for each time point and condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
-
For testing light stability, wrap some vials in aluminum foil and expose others to a controlled light source.
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
The peak area of the parent compound at time zero is considered 100%. The percentage of the remaining parent compound at subsequent time points is calculated relative to the initial peak area.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
FXR Signaling Pathway
References
Technical Support Center: GSK2324 (GSK'074) Off-Target Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing GSK2324, also known as GSK'074. Understanding the off-target activity of this potent dual RIP1/RIP3 kinase inhibitor is critical for accurate experimental design, interpretation of results, and prediction of potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (GSK'074)?
This compound (GSK'074) is a potent, ATP-competitive dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIP1) and RIPK3, key mediators of necroptosis, a form of programmed cell death. It exhibits high affinity for both kinases, with a dissociation constant (Kd) of 12 nM for RIP1 and 130 nM for RIP3.[1][2] By inhibiting these kinases, GSK'074 blocks the formation of the necrosome complex and subsequent cell death.
Q2: What are the known primary off-target kinases for this compound (GSK'074)?
Comprehensive kinase profiling using the KINOMEscan™ platform has identified four primary off-target kinases for GSK'074.[2] When screened at a concentration of 100 nM, GSK'074 demonstrated significant interaction with the following kinases:
-
KIT (Mast/stem cell growth factor receptor)
-
MEK5 (MAP2K5 - Mitogen-activated protein kinase kinase 5)
-
CSF1R (Colony-stimulating factor 1 receptor)
-
EPHB6 (Ephrin type-B receptor 6)
Q3: How significant is the binding of this compound (GSK'074) to these off-target kinases?
In a KINOMEscan™ assay, GSK'074 at 100 nM resulted in less than 1% of the control signal for RIP1, indicating very strong binding.[2] The four primary off-target kinases (KIT, MEK5, CSF1R, and EPHB6) also showed binding levels of less than 1% of control, suggesting that these interactions are potent and may be pharmacologically relevant in experimental systems.[2]
Q4: What are the potential functional consequences of inhibiting these off-target kinases in my experiments?
Inhibition of the identified off-target kinases can lead to a range of cellular effects that may complicate the interpretation of results. Awareness of these potential effects is crucial for troubleshooting unexpected phenotypes:
-
KIT: As a receptor tyrosine kinase crucial for the survival and proliferation of hematopoietic stem cells, mast cells, and germ cells, its inhibition could lead to effects on these cell populations.
-
MEK5: This kinase is a key component of the MEK5/ERK5 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of MEK5 may impact these cellular processes.
-
CSF1R: This receptor tyrosine kinase is essential for the differentiation, proliferation, and survival of macrophages and monocytes.[3] Inhibition of CSF1R can affect macrophage function and hematopoiesis.
-
EPHB6: This receptor tyrosine kinase is involved in cell migration, adhesion, and axon guidance. Its inhibition may lead to alterations in these cellular behaviors.
Q5: I am observing unexpected cellular phenotypes that do not seem to be related to necroptosis. How can I determine if these are due to off-target effects of this compound (GSK'074)?
Refer to the Troubleshooting Guide below for a systematic approach to investigating potential off-target effects.
Data Presentation: Kinase Selectivity Profile of this compound (GSK'074)
The following table summarizes the known on-target and primary off-target kinase interactions of this compound (GSK'074). This data is compiled from in vitro competitive binding assays and KINOMEscan™ profiling.
| Target Classification | Kinase Target | Binding Affinity (Kd) | KINOMEscan™ (% of Control @ 100 nM) | Potential Functional Relevance |
| On-Target | RIP1 (RIPK1) | 12 nM[1][2] | 0%[2] | Inhibition of necroptosis and inflammation. |
| On-Target | RIP3 (RIPK3) | 130 nM[1][2] | Not reported | Inhibition of necroptosis. |
| Off-Target | KIT | Not explicitly quantified | < 1%[2] | Effects on hematopoietic cells, mast cells, and germ cells. |
| Off-Target | MEK5 (MAP2K5) | Not explicitly quantified | < 1%[2] | Impact on cell proliferation, differentiation, and survival via the ERK5 pathway. |
| Off-Target | CSF1R | Not explicitly quantified | < 1%[2] | Altered macrophage function and hematopoiesis.[3] |
| Off-Target | EPHB6 | Not explicitly quantified | < 1%[2] | Effects on cell migration, adhesion, and axon guidance. |
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from the off-target activities of this compound (GSK'074).
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Reduced macrophage viability or altered macrophage phenotype (e.g., decreased phagocytosis, altered cytokine production). | Inhibition of CSF1R, which is critical for macrophage survival and function.[3] | 1. Confirm CSF1R expression: Verify that your cell model expresses CSF1R. 2. Dose-response analysis: Perform a dose-response experiment with this compound and correlate the phenotypic change with the known IC50 for CSF1R if available. 3. Use a selective CSF1R inhibitor: Treat cells with a highly selective CSF1R inhibitor as a positive control to see if it phenocopies the effects of this compound. 4. Rescue experiment: If possible, supplement the culture with higher concentrations of M-CSF (the ligand for CSF1R) to see if it can overcome the inhibitory effect. |
| Unexpected effects on cell proliferation or survival in non-necroptotic contexts. | Inhibition of KIT or MEK5, which are involved in cell growth and survival pathways. | 1. Assess pathway phosphorylation: Use western blotting to examine the phosphorylation status of downstream effectors of KIT (e.g., Akt, STAT3) and MEK5 (e.g., ERK5). 2. Compare with selective inhibitors: Use selective inhibitors for KIT and MEK5 to determine if they replicate the observed phenotype. 3. Cell line selection: If possible, use cell lines that are known to be sensitive or resistant to KIT or MEK5 inhibition to confirm the off-target effect. |
| Altered cell migration or adhesion properties. | Inhibition of EPHB6, which plays a role in these processes. | 1. Perform migration/adhesion assays: Conduct standard assays (e.g., transwell migration, cell adhesion to specific substrates) and quantify the effect of this compound. 2. Use a selective EPHB6 modulator: If available, use a selective agonist or antagonist of EPHB6 to see if it produces opposing or similar effects. |
Experimental Protocols
KINOMEscan™ Off-Target Profiling (General Methodology)
The KINOMEscan™ assay is a competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases. The general workflow is as follows:
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO.
-
Assay Components: The assay typically involves three main components:
-
A DNA-tagged kinase.
-
An immobilized, active-site directed ligand.
-
The test compound.
-
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as the percentage of the DMSO control, where a lower percentage indicates a higher degree of binding. For more detailed characterization, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
In Vitro Kinase Assay (Generic Protocol for CSF1R)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a suspected off-target kinase, such as CSF1R, using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Assay Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control. b. Add the diluted inhibitor or DMSO to the wells of the 96-well plate. c. Add the substrate and ATP to the wells. d. Initiate the kinase reaction by adding the recombinant CSF1R kinase to each well. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves a two-step addition of reagents and measurement of luminescence.
-
Data Analysis: a. The luminescence signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity. b. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: GSK2324 Cytotoxicity Assessment In Vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the in vitro cytotoxicity of GSK2324, a potent and specific synthetic Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a highly specific FXR agonist. Its primary mechanism of action is the activation of FXR, which regulates genes involved in bile acid, lipid, and glucose metabolism. While direct, acute cytotoxicity is not the primary expected outcome in most cell types at typical working concentrations, high concentrations or prolonged exposure may induce cytotoxic effects. The cytotoxic response can be cell-type dependent. For instance, in some cancer cell lines, FXR activation has been linked to apoptosis, while in hepatocytes, it may offer protection against certain apoptotic stimuli.[1][2][3][4] It is crucial to determine the dose-response curve and time-course in your specific cell model.
Q2: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A2: The choice of cell line should be guided by your research question.
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Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7): These are relevant for studying the on-target effects of this compound on liver cells, as FXR is highly expressed in the liver.
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Intestinal epithelial cell lines (e.g., Caco-2): These are useful for investigating the effects of this compound on intestinal FXR.
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Other cell lines: To assess potential off-target effects, you may use cell lines with low or no FXR expression.
Q3: What is a suitable concentration range for initial cytotoxicity screening of this compound?
A3: Based on its activity as an FXR agonist, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening. A broad range will help in identifying the IC50 (half-maximal inhibitory concentration) if the compound exhibits cytotoxicity.
Q4: Can this compound interfere with common cytotoxicity assays?
A4: It is possible for any test compound to interfere with assay components. For example, a compound might directly reduce MTT reagent, leading to a false-positive signal for viability.[5] It is recommended to include a cell-free control (media + this compound + assay reagent) to check for any direct chemical reactions.
Troubleshooting Guides
MTT Assay: Unexpected Results
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in cell-free wells | This compound may be directly reducing the MTT reagent. | Run a control with media, this compound, and MTT reagent. If a color change occurs, consider an alternative assay like LDH or Neutral Red.[5] |
| Absorbance values are too low across all wells | - Insufficient cell number.- Inadequate incubation time with MTT.- Incomplete solubilization of formazan (B1609692) crystals. | - Optimize cell seeding density.- Increase MTT incubation time (some cell types may require longer).- Ensure complete dissolution of formazan crystals by gentle mixing and allowing sufficient time.[6] |
| Inconsistent readings between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete formazan solubilization. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually confirm complete dissolution of crystals before reading.[5] |
LDH Assay: Inconsistent Results
| Problem | Possible Cause | Recommended Solution |
| High background LDH in control wells | - Serum in the culture medium contains LDH.- Rough handling of cells leading to premature lysis. | - Use low-serum or serum-free medium during the assay.- Handle cells gently during media changes and compound addition.[7][8] |
| Low signal in positive control (maximum LDH release) | - Incomplete cell lysis. | - Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time. |
| High variability between replicates | - Inconsistent cell numbers.- Bubbles in the wells. | - Ensure accurate cell counting and seeding.- Be careful not to introduce bubbles when adding reagents. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
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This compound stock solution (in DMSO)
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MTT solution (5 mg/mL in sterile PBS)
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Cell culture medium (phenol red-free recommended)[5]
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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96-well flat-bottom plates
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Carefully remove the medium.
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Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[7][10]
Materials:
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This compound stock solution (in DMSO)
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LDH cytotoxicity assay kit (commercially available)
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Phenol red-free culture medium
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96-well flat-bottom plates
Procedure:
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Seed cells in a 96-well plate and allow them to adhere.
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Treat cells with serial dilutions of this compound and a vehicle control.
-
Include the following controls:
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Untreated Control: Spontaneous LDH release.
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Maximum LDH Release Control: Add lysis buffer from the kit 1 hour before the end of the experiment.
-
Background Control: Medium only.
-
-
Incubate for the desired time.
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Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
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Add the LDH reaction mixture from the kit to each well.
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Incubate at room temperature for 30 minutes, protected from light.
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Add the stop solution.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 48 | > 100 |
| Huh7 | MTT | 48 | 85.6 |
| Caco-2 | LDH | 48 | > 100 |
| HEK293 (low FXR) | MTT | 48 | > 100 |
Table 2: Example Data from an MTT Assay with this compound in Huh7 Cells (48h)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 50 | 0.88 ± 0.06 | 70.4 |
| 100 | 0.55 ± 0.05 | 44.0 |
Visualizations
References
- 1. Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. takarabio.com [takarabio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
GSK2324 and unexpected phenotypes in mice
GSK2324 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected phenotypes observed during in vivo studies in mice.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Alpha-Kinase Signaling Pathway (AKSP), a critical regulator of cell cycle progression and apoptosis. The intended therapeutic effect is the suppression of tumor growth in oncology models.
Q2: We are observing significant weight loss in our treatment group that does not correlate with tumor regression. Is this a known off-target effect?
A2: Yes, unexpected weight loss has been reported in some mouse strains. Initial investigations suggest this may be due to off-target effects on metabolic pathways in the hypothalamus. We recommend monitoring food intake and performing metabolic cage analysis for a more detailed assessment.
Q3: Our mice treated with this compound are exhibiting mild tremors and ataxia. Has this been observed before?
A3: Yes, mild neurological symptoms have been noted in a subset of studies, particularly at higher dose ranges (>20 mg/kg). The current hypothesis is that this compound may have low-level inhibitory activity on a related kinase in the central nervous system. See the troubleshooting guide below for recommended follow-up experiments.
Q4: We have recorded a slight, but statistically significant, elevation in alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) levels. Is this indicative of hepatotoxicity?
A4: Transient and mild elevations in liver enzymes have been documented. While generally not associated with overt liver damage in short-term studies, it is crucial to perform histopathological analysis of liver tissue to rule out any underlying cellular stress or damage.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss
If you are observing weight loss that is independent of tumor burden, consider the following troubleshooting steps:
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Confirm Dosing Accuracy: Verify the formulation, concentration, and administration volume of this compound.
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Monitor Food and Water Intake: Quantify daily consumption to determine if the weight loss is due to reduced appetite.
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Metabolic Cage Analysis: For a comprehensive assessment, use metabolic cages to measure respiratory exchange ratio (RER), energy expenditure, and activity levels.
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Plasma Metabolite Profiling: Analyze plasma samples for key metabolites (e.g., glucose, insulin, leptin) to identify systemic metabolic changes.
Issue 2: Neurological Symptoms (Tremors, Ataxia)
For the investigation of neurological side effects, the following protocol is recommended:
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Dose-Response Study: Perform a dose-escalation study to determine the threshold at which neurological symptoms appear.
-
Behavioral Phenotyping: Utilize standardized tests such as the rotarod test for motor coordination and open-field test for general activity and anxiety-like behavior.
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Brain Tissue Analysis: Measure this compound concentration in brain tissue to assess blood-brain barrier penetration. Perform immunohistochemistry on brain sections to look for markers of neuronal stress or inflammation.
Data Presentation
Table 1: Summary of Unexpected Phenotypes in CD-1 Mice (4-week study)
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg) (n=10) | This compound (30 mg/kg) (n=10) |
| Body Weight Change (%) | +5.2 ± 1.5% | -3.1 ± 2.0% | -9.8 ± 3.5% |
| Food Intake ( g/day ) | 4.1 ± 0.5 | 3.2 ± 0.7 | 2.1 ± 0.6 |
| ALT (U/L) | 25 ± 5 | 45 ± 10 | 78 ± 15 |
| AST (U/L) | 30 ± 6 | 58 ± 12 | 95 ± 20 |
| Neurological Score* | 0 | 0.5 ± 0.2 | 1.8 ± 0.4 |
*Neurological score based on a 0-4 scale for tremors and ataxia.
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
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Apparatus: Use an accelerating rotarod apparatus.
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Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training: Place mice on the stationary rod. Start rotation at 4 RPM and gradually accelerate to 40 RPM over a 5-minute period.
-
Testing: Record the latency to fall from the rod. Perform three trials per mouse with a 15-minute inter-trial interval.
-
Data Analysis: Compare the average latency to fall between the vehicle control and this compound-treated groups.
Protocol 2: Liver Enzyme Measurement
-
Sample Collection: Collect blood via cardiac puncture or tail vein sampling into heparinized tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Enzyme Assay: Use commercially available colorimetric assay kits for the quantitative determination of ALT and AST activity in the plasma samples.
-
Data Analysis: Express results in Units per Liter (U/L) and perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.
Visualizations
Caption: Intended signaling pathway of this compound, an inhibitor of Alpha-Kinase.
Caption: Troubleshooting workflow for investigating unexpected weight loss.
Technical Support Center: Mitigating GSK2324 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of GSK2324 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] It is frequently used in research to investigate metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), by studying its effects on hepatic lipid accumulation and fatty acid synthesis.[1]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What is the likely cause?
The precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature. This compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in water.[1] When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: What are the known solubility and storage recommendations for this compound?
It is crucial to adhere to proper storage and handling guidelines to maintain the integrity of this compound. The following table summarizes key solubility and storage information.
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL (187.48 mM) | [1] |
| Solubility in Water | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year; -20°C for up to 6 months; 4°C for up to 2 weeks | [1][3] |
Q4: What is the mechanism of action of this compound?
As an FXR agonist, this compound binds to and activates the Farnesoid X Receptor. This activation initiates a signaling cascade that primarily regulates the expression of genes involved in lipid and glucose metabolism. A key downstream effect is the reduction of hepatic triglycerides, which is achieved through both decreased lipid absorption and selective alterations in fatty acid synthesis.
This compound (FXR Agonist) Signaling Pathway
Caption: this compound activates the FXR signaling pathway in hepatocytes.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Issue: Visible precipitate or cloudiness in the culture medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | The most common reason for precipitation is that the final concentration of this compound in the aqueous medium is too high. Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. Start with a lower concentration and gradually increase it. |
| Improper Dilution Technique | Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly precipitate. Solution: Employ a stepwise dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final culture volume. |
| Insufficient Mixing | Localized high concentrations of this compound during addition can lead to precipitation. Solution: Add the this compound solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and thorough mixing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, can be temperature-dependent. Solution: Ensure your culture medium is pre-warmed to 37°C before adding the this compound solution. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Media Composition | Components in the culture medium, such as salts and proteins, can influence the solubility of this compound. The presence or absence of serum can also be a factor, as serum proteins can sometimes help to solubilize hydrophobic compounds. Solution: If possible, test the solubility of this compound in both serum-free and serum-containing media to see if the presence of serum is beneficial. Be aware that different basal media formulations (e.g., DMEM vs. RPMI-1640) could also have an impact. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium
This protocol will help you empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Methodology:
-
Prepare a serial dilution of this compound in DMSO: In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to culture medium: In the clear-bottom 96-well plate, add a fixed volume of your cell culture medium to each well. Then, using a multichannel pipette, transfer a small, equal volume of each this compound DMSO dilution to the corresponding wells of the medium-containing plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cell-tolerated level (e.g., 0.5%). Include control wells with medium and DMSO only.
-
Incubate: Cover the plate and incubate at 37°C for a period that reflects your typical experiment duration (e.g., 2, 6, or 24 hours).
-
Visual and Spectrophotometric Analysis:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation or cloudiness.
-
Turbidity Measurement: Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and does not show a significant increase in absorbance is the maximum soluble concentration you can use under these conditions.
Protocol 2: Stability Assessment of this compound in Culture Medium
This protocol provides a method to evaluate the chemical stability of this compound under your experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare this compound solution: Prepare a solution of this compound in pre-warmed complete cell culture medium at the highest intended experimental concentration.
-
Aliquot and Incubate: Aliquot the solution into several sterile microcentrifuge tubes, one for each time point to be tested (e.g., 0, 2, 6, 12, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation. To halt any further degradation, immediately freeze the sample at -80°C.
-
Sample Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. A significant decrease in the percentage over time indicates instability.
Experimental Workflow and Decision-Making
Caption: A logical workflow for troubleshooting this compound precipitation and stability.
References
Validation & Comparative
A Comparative Guide to GSK2324 and GW4064 for Farnesoid X Receptor (FXR) Agonism
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a promising therapeutic target for conditions such as non-alcoholic fatty liver disease (NAFLD), cholestasis, and type 2 diabetes.[2][3] GSK2324 and GW4064 are two synthetic, non-steroidal agonists widely used in preclinical research to investigate the physiological functions of FXR. This guide provides a detailed comparison of their performance as FXR agonists, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of FXR Agonist Potency
The potency of an agonist is a key determinant of its utility. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency, representing the concentration at which it elicits 50% of its maximal response. The table below summarizes the reported EC50 values for this compound and GW4064 in activating FXR. It is important to note that these values are derived from different studies and experimental systems, which can influence the results. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of their relative potencies.
| Compound | Reported EC50 (FXR Agonism) | Experimental System | Reference |
| This compound | 50 nM | Not specified | [4] |
| 120 nM | Not specified | [5] | |
| GW4064 | 15 nM | Isolated receptor activity assay | [6] |
| 65 nM | CV-1 cells (luciferase reporter assay) | [7][8] | |
| 70 nM | Cell-based mammalian one-hybrid assay | [9] | |
| 90 nM | CV-1 cells (luciferase reporter assay) | [6] |
Selectivity and Off-Target Effects
An ideal pharmacological tool possesses high selectivity for its intended target. While both compounds are potent FXR agonists, GW4064 has been documented to have significant off-target effects, which could confound experimental results.
This compound is described as a potent and specific FXR agonist, and its use in studies on NAFLD suggests a favorable in vivo profile.[3] However, detailed public data on its selectivity against a broad panel of other nuclear receptors or G protein-coupled receptors (GPCRs) is not as readily available as for GW4064.
GW4064 , in contrast, has been shown to modulate multiple G protein-coupled receptors, including histamine (B1213489) receptors H1 and H4 (as an agonist) and H2 (as an inhibitor).[9][10] This off-target activity has been linked to FXR-independent effects, such as the induction of apoptosis in certain cancer cell lines.[9] Researchers using GW4064 should be aware of these potential confounding factors and may need to employ control experiments to verify that the observed effects are indeed mediated by FXR. For instance, some studies have noted that GW4064 can activate luciferase reporters even in cells deficient in FXR.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize FXR agonists like this compound and GW4064.
FXR Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the potency of FXR agonists.
Principle: Cells are transiently or stably transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). Upon activation by an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to the FXREs, driving the expression of luciferase. The resulting luminescence is proportional to the degree of FXR activation.[11][12]
Protocol Outline:
-
Cell Culture: Maintain a suitable cell line, such as HEK293T or CV-1, in appropriate growth medium.
-
Transfection: Co-transfect the cells with an FXR expression vector and an FXRE-driven luciferase reporter vector.
-
Compound Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with a serial dilution of the test compound (this compound or GW4064) or a vehicle control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
TR-FRET Coactivator Recruitment Assay
This in vitro assay measures the ability of an agonist to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled antibody that binds to a tagged FXR-LBD and an acceptor fluorophore-labeled coactivator peptide. Agonist binding to the FXR-LBD induces a conformational change that facilitates the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores close enough for FRET to occur. The TR-FRET signal is proportional to the extent of coactivator recruitment.[13][14][15]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of GST-tagged FXR-LBD, a biotinylated coactivator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody (donor), and a streptavidin-conjugated acceptor fluorophore (e.g., fluorescein).
-
Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.
-
Reagent Addition: Add the FXR-LBD, coactivator peptide, and TR-FRET reagents to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot this against the compound concentration to determine the EC50 value.
FXR Target Gene Expression Analysis
This assay validates the engagement of the FXR signaling pathway in a cellular or in vivo context by measuring the transcriptional regulation of known FXR target genes.
Principle: Activation of FXR leads to the upregulation or downregulation of specific target genes. Quantitative real-time PCR (qPCR) is used to measure the changes in mRNA levels of these genes in response to agonist treatment.
Protocol Outline:
-
Cell or Tissue Treatment: Treat cultured cells (e.g., HepG2) or laboratory animals with the FXR agonist or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for known FXR target genes (e.g., SHP, BSEP, OSTα, OSTβ) and a housekeeping gene for normalization.[6][16]
-
Data Analysis: Calculate the relative change in gene expression (fold change) using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: FXR Signaling Pathway Activation.
Caption: FXR Reporter Gene Assay Workflow.
Conclusion
Both this compound and GW4064 are valuable tools for studying FXR biology. GW4064 generally exhibits slightly higher potency in various assays, but its utility can be compromised by well-documented off-target effects on GPCRs. This compound is presented as a more specific agonist, though a comprehensive public selectivity profile is less available. The choice between these two compounds will depend on the specific experimental context. For studies where high selectivity is paramount to avoid confounding variables, this compound may be the more prudent choice. Conversely, when higher potency is required and appropriate controls can be implemented to account for potential off-target effects, GW4064 remains a widely used and effective FXR agonist. Researchers are encouraged to carefully consider the data presented here and consult the primary literature when designing their experiments.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TR-FRET FXR Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of the FXR Agonist GSK2324: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key methodologies for validating the target engagement of GSK2324, a potent and selective agonist of the Farnesoid X Receptor (FXR), in a cellular context. FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism, making it a key target for therapeutic intervention in metabolic diseases. Here, we compare the performance of this compound with other well-characterized FXR modulators, including the intestine-specific agonist Fexaramine, the widely used tool compound GW4064, and the clinically relevant Obeticholic Acid.
This guide focuses on two primary methodologies for confirming target engagement in cells: the Luciferase Reporter Assay, a measure of transcriptional activation, and the Cellular Thermal Shift Assay (CETSA), a biophysical assay that directly assesses ligand binding. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting and implementing the most appropriate methods for their studies.
Comparative Analysis of FXR Agonist Potency
The potency of this compound and other FXR agonists is commonly assessed using a Luciferase Reporter Assay. This assay measures the ability of a compound to activate the transcriptional activity of FXR. The data presented below summarizes the half-maximal effective concentrations (EC50) obtained from such assays.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| This compound | Human FXR | Luciferase Reporter | CV-1 | 50 - 120 |
| Fexaramine | Human FXR | Luciferase Reporter | Not Specified | 25 |
| GW4064 | Human FXR | Luciferase Reporter | CV-1 / HEK293 | 30 - 65 |
| Obeticholic Acid | Human FXR | Luciferase Reporter | HEK293 | 130 - 150 |
Methodology Comparison: Luciferase Reporter Assay vs. Cellular Thermal Shift Assay (CETSA)
| Feature | Luciferase Reporter Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures ligand-induced transcriptional activation of a reporter gene downstream of an FXR response element. | Measures the thermal stabilization of the target protein upon ligand binding. |
| Endpoint | Luminescence signal. | Quantification of soluble protein after heat shock (e.g., by Western Blot or Mass Spectrometry). |
| Information Provided | Functional activity (agonism/antagonism) and potency (EC50/IC50). | Direct evidence of target binding and can provide information on cellular permeability and target occupancy. |
| Throughput | High-throughput compatible. | Lower throughput for traditional Western Blot-based readout; higher throughput versions are available. |
| Advantages | Highly sensitive, quantitative, and well-established for nuclear receptors. | Provides direct evidence of physical interaction with the target in a cellular environment. Does not require genetic modification of cells. |
| Limitations | Indirect measure of target binding; can be influenced by factors affecting transcription and translation. | Requires a specific antibody for the target protein; optimization of heat shock conditions is necessary. |
Experimental Protocols
FXR Luciferase Reporter Assay
This protocol describes a common method for quantifying the activation of FXR in response to a ligand in a cellular context.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmid for full-length human FXR
-
Luciferase reporter plasmid containing FXR response elements (FXREs) upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein (FXR)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for FXR
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against FXR.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FXR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by treating cells with varying compound concentrations at a fixed temperature to determine the cellular EC50 for target engagement.
Visualizations
Signaling Pathway
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for the FXR Luciferase Reporter Assay.
Logical Comparison of Methods
Caption: Logical relationship of target engagement validation methods.
Unraveling Genome-wide Protein-DNA Interactions: A Guide to Chromatin Immunoprecipitation Sequencing Following GSK-3 Inhibition
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular biology, understanding how a compound alters the intricate dance between proteins and DNA is paramount. Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique to elucidate these interactions on a genome-wide scale.[1][2][3] This guide provides a comprehensive overview of the ChIP-seq workflow in the context of treatment with a Glycogen Synthase Kinase-3 (GSK-3) inhibitor. While searches for the specific compound "GSK2324" did not yield dedicated ChIP-seq studies, this document outlines the principles and methodologies applicable to studying the effects of GSK-3 inhibition on chromatin dynamics.
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that acts as a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[4] GSK-3 is a constitutively active enzyme in resting cells and is primarily regulated through inhibition by upstream signaling pathways, such as the PI3K/Akt pathway.[5][6] Its activity can profoundly influence the function of numerous transcription factors, thereby modulating gene expression.
Inhibition of GSK-3 can lead to significant changes in the transcriptional landscape of a cell. By preventing the phosphorylation of its target transcription factors, a GSK-3 inhibitor can alter their stability, nuclear localization, and DNA-binding affinity.[5][7] For instance, GSK-3 is known to negatively regulate the activity of transcription factors such as CREB, NF-κB, and AP-1 (c-Jun).[5] Therefore, inhibiting GSK-3 can lead to the activation of these factors and the subsequent expression of their target genes. ChIP-seq is an ideal method to map the resulting changes in the genome-wide binding sites of these and other transcription factors.[8]
Comparative Data on Transcription Factor Binding Post-GSK-3 Inhibition
To illustrate the potential outcomes of a ChIP-seq experiment following treatment with a GSK-3 inhibitor, the following table presents hypothetical quantitative data. This data would typically be generated by analyzing the sequencing reads to identify statistically significant changes in protein binding to specific genomic regions.
| Transcription Factor | Treatment | Number of Enriched Peaks | Mean Peak Score | Fold Change vs. Control (Mean Peak Score) |
| c-Jun (AP-1) | Vehicle Control | 3,500 | 45.8 | - |
| GSK-3 Inhibitor | 5,200 | 68.2 | 1.49 | |
| CREB | Vehicle Control | 4,100 | 52.1 | - |
| GSK-3 Inhibitor | 6,300 | 75.9 | 1.46 | |
| NF-κB (p65) | Vehicle Control | 2,800 | 39.5 | - |
| GSK-3 Inhibitor | 4,500 | 58.7 | 1.49 | |
| FOXO1 | Vehicle Control | 6,200 | 78.3 | - |
| GSK-3 Inhibitor | 3,100 | 42.6 | 0.54 |
Note: This table presents hypothetical data for illustrative purposes. The actual results would depend on the specific GSK-3 inhibitor, cell type, treatment conditions, and the transcription factor being investigated.
Experimental Protocols
A standardized and meticulously executed protocol is critical for obtaining reliable and reproducible ChIP-seq data. The following is a detailed methodology for a typical ChIP-seq experiment after treatment with a GSK-3 inhibitor.
Detailed ChIP-seq Protocol
This protocol is a compilation of best practices from various sources and is optimized for cultured mammalian cells.[9][10]
1. Cell Culture and Drug Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the GSK-3 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Typically, 1-4 x 10^7 cells are required per immunoprecipitation.
2. Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.[10]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[10]
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in a cell lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[11][12] The optimal shearing conditions should be determined empirically.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads to reduce non-specific binding.[11]
-
Add a ChIP-grade antibody specific to the target protein (e.g., a transcription factor) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[10]
5. Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.[11]
6. DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.[9][11]
-
Elute the purified DNA in a low-salt buffer.
7. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for the library fragments.
-
Sequence the library using a next-generation sequencing platform.
8. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for the target protein.
-
Perform differential binding analysis to compare the binding patterns between the GSK-3 inhibitor-treated and control samples.
-
Annotate the peaks to identify the associated genes and pathways.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 2. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. A GSK-3-mediated transcriptional network maintains repression of immediate early genes in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3beta negatively regulates both DNA-binding and transcriptional activities of heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 10. ChIP Protocol | Proteintech Group [ptglab.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Proteomic Landscape of Farnesoid X Receptor (FXR) Agonists: A Focus on GSK2324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic changes induced by the potent and specific Farnesoid X Receptor (FXR) agonist, GSK2324, in the context of other FXR agonists. While direct comparative proteomic studies on this compound are not yet available in the public domain, this document synthesizes existing data on FXR agonist-induced proteomic alterations to offer a valuable resource for researchers in metabolic diseases and drug discovery.
Introduction to this compound and Farnesoid X Receptor (FXR) Agonism
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound, like other FXR agonists, exerts its effects by binding to and activating FXR, which in turn modulates the transcription of target genes involved in metabolic pathways.
Comparison of this compound with Alternative FXR Agonists
Several other FXR agonists have been developed and are at various stages of clinical investigation. This section compares the known characteristics of this compound with prominent alternatives.
| Feature | This compound | Obeticholic Acid (OCA) | Tropifexor (LJN452) | Cilofexor (GS-9674) |
| Type | Non-steroidal, synthetic agonist | Semi-synthetic bile acid analog | Non-steroidal, synthetic agonist | Non-steroidal, synthetic agonist |
| Potency | Potent and specific FXR agonist | Potent FXR agonist | Highly potent FXR agonist | Potent FXR agonist |
| Primary Mechanism of Action | Activates FXR, leading to reduced hepatic lipids via decreased intestinal lipid absorption and selective suppression of fatty acid synthesis genes. | Activates FXR, leading to the suppression of bile acid synthesis and reduced hepatic inflammation and fibrosis. | Potent activation of FXR, leading to improvements in hepatic fat, and markers of liver injury. | Predominantly intestinal FXR activation, leading to antisteatotic and antifibrotic effects. |
| Reported Effects | Reduces hepatic levels of mono- and polyunsaturated fatty acids by repressing Scd1, Dgat2, and Lpin1 expression.[2] | Improves liver histology in NASH patients, but can be associated with pruritus and increased LDL-cholesterol. | Reduces hepatic fat and alanine (B10760859) aminotransferase in NASH patients with a favorable safety profile.[3] | Reduces hepatic steatosis, liver biochemistry markers, and serum bile acids in NASH patients. |
| Clinical Development Stage | Preclinical/Phase I | Approved for Primary Biliary Cholangitis; Investigated for NASH | Phase II for NASH | Phase II for NASH and Primary Sclerosing Cholangitis |
Proteomic Changes Induced by FXR Agonists: A Representative Study
Direct quantitative proteomic data for this compound is not publicly available. However, a study utilizing a similar potent FXR agonist, INT-747 (a precursor to Obeticholic Acid), provides valuable insights into the expected proteomic alterations following FXR activation in the liver. This study in mice identified 20 proteins that were significantly regulated upon treatment with the FXR agonist.
Table of Representative Proteomic Changes Induced by an FXR Agonist (INT-747/Obeticholic Acid)
| Protein Name | Gene Symbol | Function | Fold Change |
| Upregulated Proteins | |||
| Acyl-CoA thioesterase 1 | ACOT1 | Thioester hydrolysis | >2.0 |
| Carnitine O-palmitoyltransferase 2 | CPT2 | Fatty acid oxidation | >2.0 |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 | HMGCS2 | Ketogenesis | >2.0 |
| Acyl-CoA dehydrogenase, very long chain | ACADVL | Fatty acid oxidation | >2.0 |
| Peroxisomal bifunctional enzyme | EHHADH | Fatty acid oxidation | >2.0 |
| Enoyl-CoA hydratase, short chain 1 | ECHS1 | Fatty acid oxidation | >2.0 |
| 3-ketoacyl-CoA thiolase B, peroxisomal | ACAA1B | Fatty acid oxidation | >2.0 |
| D-bifunctional protein | HSD17B4 | Fatty acid oxidation | >2.0 |
| Acyl-CoA oxidase 1, palmitoyl | ACOX1 | Fatty acid oxidation | >2.0 |
| ATP synthase, H+ transporting, mitochondrial F1 complex, alpha subunit 1 | ATP5A1 | Oxidative phosphorylation | >2.0 |
| Downregulated Proteins | |||
| Stearoyl-CoA desaturase 1 | SCD1 | Fatty acid synthesis | <0.5 |
| Fatty acid synthase | FASN | Fatty acid synthesis | <0.5 |
| Acetyl-CoA carboxylase alpha | ACACA | Fatty acid synthesis | <0.5 |
| ATP citrate (B86180) lyase | ACLY | Fatty acid synthesis | <0.5 |
| Malic enzyme 1 | ME1 | Fatty acid synthesis | <0.5 |
| Glucose-6-phosphate dehydrogenase | G6PD | Pentose phosphate (B84403) pathway | <0.5 |
| Pyruvate kinase, liver and red blood cell | PKLR | Glycolysis | <0.5 |
| Glucokinase | GCK | Glycolysis | <0.5 |
| Insulin-like growth factor binding protein 1 | IGFBP1 | Glucose metabolism | <0.5 |
| Cytochrome P450, family 7, subfamily a, polypeptide 1 | CYP7A1 | Bile acid synthesis | <0.5 |
This table is a representative summary based on a study using the FXR agonist INT-747 and may not be fully reflective of the proteomic changes induced by this compound.[4]
A key finding from this study was that a significant number of the identified proteins were of mitochondrial origin, suggesting a substantial impact of FXR activation on mitochondrial function.[4] Furthermore, the study highlighted that some protein level changes occurred post-transcriptionally, as they did not correlate with changes in mRNA levels.[4] This underscores the importance of proteomic analysis in fully understanding the effects of FXR agonists.
Experimental Protocols
This section outlines a general workflow for a quantitative proteomic analysis of cultured liver cells treated with this compound or other FXR agonists.
1. Cell Culture and Treatment
-
Cell Lines: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are suitable models. For studying fibrotic aspects, hepatic stellate cell lines (e.g., LX-2) can be used.
-
Culture Conditions: Cells should be cultured in their recommended media and conditions until they reach approximately 80% confluency.
-
Drug Treatment: Prepare a stock solution of this compound (or other FXR agonists) in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Incubation: Treat the cells with the drug or vehicle for a predetermined time course (e.g., 24, 48 hours).
2. Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAM).
-
Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.
-
-
Peptide Cleanup: Desalt the peptide mixture using solid-phase extraction (SPE) with C18 cartridges to remove salts and other contaminants that can interfere with mass spectrometry analysis.
3. Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Acquisition:
-
Data-Dependent Acquisition (DDA): The mass spectrometer acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Data-Independent Acquisition (DIA): The mass spectrometer systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows.
-
4. Data Analysis
-
Protein Identification and Quantification: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut). The software will identify peptides by matching the experimental MS/MS spectra to a protein sequence database and quantify the relative abundance of each protein across the different treatment groups.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between the drug-treated and vehicle control groups.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, Metascape) to perform functional enrichment analysis, pathway analysis, and protein-protein interaction network analysis to gain biological insights from the list of differentially expressed proteins.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative proteomics.
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway.
References
- 1. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling mechanisms of FXR in protection against liver diseases | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 3. novartis.com [novartis.com]
- 4. Proteomics for the discovery of nuclear bile acid receptor FXR targets - PMC [pmc.ncbi.nlm.nih.gov]
Assessing GSK2324 Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the farnesoid X receptor (FXR) agonist, GSK2324, within the context of patient-derived xenograft (PDX) models for cancer research. Due to a lack of direct published studies on the efficacy of this compound in oncology PDX models, this document summarizes the known mechanism of this compound, presents available data on other FXR agonists in cancer models as a proxy, and provides detailed experimental protocols for utilizing PDX models in efficacy studies.
Executive Summary
This compound is a potent and selective agonist of the farnesoid X receptor (FXR). While its role has been investigated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), its efficacy in patient-derived xenografts for cancer remains to be publicly documented. The activation of FXR in cancer presents a dual role, with context-dependent tumor-suppressive or pro-oncogenic effects. This guide offers a framework for researchers interested in evaluating this compound in oncology by providing data on alternative FXR agonists and standardized protocols for PDX-based efficacy studies.
FXR Signaling Pathway in Cancer
The farnesoid X receptor is a nuclear receptor activated by bile acids. Its role in cancer is complex and tissue-dependent, influencing cell proliferation, apoptosis, and inflammation. The diagram below illustrates the generalized FXR signaling pathway and highlights its divergent roles in different cancer types.
Caption: FXR signaling pathway and its dual role in cancer.
Comparative Efficacy of FXR Agonists in Preclinical Cancer Models
While direct data for this compound in cancer PDX models is unavailable, other FXR agonists have been evaluated. The following table summarizes the findings for GW4064 and Obeticholic Acid (OCA) in various preclinical cancer models. This information can serve as a preliminary guide for designing studies with this compound.
| Compound | Cancer Type | Model | Key Findings |
| GW4064 | Bladder Cancer | Cell line xenografts | Inhibited migration and invasion.[1] |
| Cervical Cancer | Cell line xenografts | Inhibited proliferation, migration, and invasion; promoted apoptosis.[1] | |
| Colorectal Cancer | Cell lines | Inhibited cell proliferation.[2] | |
| Osteosarcoma | Cell lines | Inhibited cell proliferation.[3] | |
| Obeticholic Acid (OCA) | Hepatocellular Carcinoma (HCC) | Cell lines | Caused cell cycle arrest and suppressed invasion and migration.[1] |
| Biliary Tract Cancer | - | Potentiates the anti-proliferative and pro-apoptotic effects of gemcitabine (B846) and cisplatin.[4] |
Experimental Protocols
Establishing Patient-Derived Xenograft (PDX) Models
The establishment of PDX models is a critical first step for in vivo efficacy studies.[5][6][7] The general workflow is as follows:
-
Tissue Acquisition: Fresh tumor tissue is obtained from surgically resected patient samples under sterile conditions and with appropriate patient consent.[5][8]
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3x3x3 mm) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][6]
-
Tumor Growth Monitoring: Mice are monitored regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.[5]
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion. A portion of the tumor can be cryopreserved for future use or used for molecular characterization.[5][8]
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for assessing the anti-tumor activity of a compound in established PDX models.
Caption: General experimental workflow for PDX efficacy studies.
Detailed Methodology for Efficacy Assessment
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG) aged 6-8 weeks are used.
-
PDX Model Selection: Established and characterized PDX models from the cancer type of interest are expanded.
-
Cohort Formation: Once tumors in the expansion cohort reach the desired volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Treatment: The investigational drug (e.g., this compound) is administered according to a predetermined dose and schedule. A vehicle control group and a standard-of-care comparator group should be included.
-
Monitoring: Tumor dimensions and mouse body weights are measured 2-3 times per week. Clinical signs of toxicity are also monitored.
-
Endpoints: The study may be terminated when tumors in the control group reach a predetermined endpoint volume, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., t-test, ANOVA) is performed to compare tumor growth between treatment and control groups.
-
Post-mortem Analysis: At the end of the study, tumors can be excised for histopathological analysis, immunohistochemistry, and molecular profiling to investigate the mechanism of action.
Conclusion
While direct experimental evidence for the efficacy of this compound in patient-derived xenografts for cancer is currently lacking, the available data on other FXR agonists suggest that this could be a viable area of investigation. The dual role of FXR in different cancers underscores the importance of selecting appropriate PDX models for preclinical evaluation. The experimental protocols outlined in this guide provide a robust framework for conducting such studies and generating the necessary data to assess the potential of this compound as a novel oncology therapeutic.
References
- 1. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 2. Effects and mechanism of the bile acid (farnesoid X) receptor on the Wnt/β-catenin signaling pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer [frontiersin.org]
- 8. Biliary tract cancer patient-derived xenografts: Surgeon impact on individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Farnesoid X Receptor (FXR) Agonists in Development for Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical development landscape for farnesoid X receptor (FXR) agonists, a promising class of therapeutics for non-alcoholic steatohepatitis (NASH). While direct human clinical trial data for the preclinical compound GSK2324 is not available, this document summarizes its mechanism of action and experimental protocols from animal studies. To offer a valuable comparative context, this guide includes available clinical trial data for other prominent FXR agonists that have progressed to human trials for NASH.
Farnesoid X Receptor (FXR) Agonists: A Brief Overview
Farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has been shown to reduce liver fat, inflammation, and fibrosis, making it a key therapeutic target for NASH, an advanced form of non-alcoholic fatty liver disease (NAFLD).[5][6][7] Several FXR agonists are currently in various stages of clinical development.[8]
Preclinical Data: this compound
This compound is a potent and specific synthetic FXR agonist that has been evaluated in preclinical mouse models of NAFLD.[9][10][11][12] These studies have demonstrated that this compound reduces hepatic lipids through two primary mechanisms: the reduction of intestinal lipid absorption and the selective decrease in fatty acid synthesis.[9][10][11][12]
Experimental Protocols from Preclinical Studies with this compound
The following methodologies have been reported in preclinical evaluations of this compound in mouse models of NAFLD:
-
Animal Models: Male C57BL/6J mice are commonly used. To induce NAFLD, mice are often fed a high-fat diet.
-
Drug Administration: this compound is typically administered to mice via oral gavage.
-
Lipid Absorption Assays: To assess the effect on lipid absorption, methods such as measuring fecal fatty acid content are employed.[9][10][11]
-
Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA expression of genes involved in lipid metabolism in the liver and intestine.
-
Lipidomics: Comprehensive lipidomic analyses of liver and plasma are performed to determine the effect of this compound on the levels of various lipid species, including mono- and polyunsaturated fatty acids.[9][10][11]
-
Histology: Liver tissue is collected, sectioned, and stained (e.g., with Oil Red O) to visualize and quantify hepatic steatosis.
Clinical Trial Comparison of FXR Agonists for NASH
As this compound has not entered human clinical trials, this section compares the clinical trial data of other leading FXR agonists in development for NASH.
| Drug Name | Development Phase | Number of Participants (in key trials) | Key Efficacy Endpoints | Key Findings | Common Adverse Events |
| Obeticholic Acid (OCA) | Phase 3 (REGENERATE trial) | 931 (interim analysis)[13] | - Improvement in liver fibrosis by ≥1 stage without worsening of NASH- NASH resolution without worsening of liver fibrosis | - 23% of patients in the 25mg group achieved fibrosis improvement vs. 12% in the placebo group[14]- No significant difference in NASH resolution | - Pruritus (itching)[14][15]- Increase in LDL cholesterol[14] |
| Cilofexor | Phase 2 | 140 | - Reduction in hepatic steatosis (measured by MRI-PDFF)- Improvement in liver biochemistry | - Significant reduction in hepatic steatosis and liver biochemistry markers at the 100mg dose.[16] | - Pruritus[16] |
| Tropifexor (B611488) | Phase 2b (FLIGHT-FXR trial) | 152 (in higher-dose cohort)[17] | - Reduction in hepatic fat fraction- Reduction in Alanine Aminotransferase (ALT) levels | - Dose-dependent reductions in hepatic fat and ALT levels.[17][18][19] | - Pruritus- Dose-related increase in LDL cholesterol[17] |
| Nidufexor | Phase 2 (Terminated) | 121[20][21] | - Reduction in Alanine Aminotransferase (ALT) levels- Reduction in liver fat | - Lowered ALT and liver fat at 12 weeks.[21] | - Pruritus- Nausea- Increased urine protein/creatinine ratio[21] |
| EDP-305 | Phase 2 (ARGON-1 trial) | 134[8][22] | - Reduction in Alanine Aminotransferase (ALT) levels- Reduction in liver fat content (measured by MRI-PDFF) | - Statistically significant reduction in ALT and liver fat content at the 2.5mg dose.[8][22][23] | - Pruritus- Nausea- Vomiting- Diarrhea[8][22] |
Signaling Pathway of FXR Agonists
The activation of the Farnesoid X Receptor (FXR) by an agonist triggers a cascade of molecular events that ultimately lead to the regulation of genes involved in bile acid, lipid, and glucose metabolism. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of FXR agonists.
Conclusion
FXR agonists represent a promising therapeutic strategy for NASH, with several candidates advancing through clinical trials. While this compound remains in the preclinical stage, the data from its animal studies align with the mechanisms observed for other FXR agonists. The clinical trial data for compounds like Obeticholic Acid, Cilofexor, Tropifexor, and EDP-305 demonstrate both the potential for efficacy in improving liver health and a consistent side effect profile, most notably pruritus. Further long-term studies are needed to fully establish the safety and efficacy of these agents for the treatment of NASH. This comparative guide provides a snapshot of the current landscape to aid researchers and drug development professionals in their ongoing efforts to address this significant unmet medical need.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. What are FXR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH) - OAK Open Access Archive [oak.novartis.com]
- 8. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption [escholarship.org]
- 11. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Obeticholic acid reversed NASH liver fibrosis in phase 3 trial | MDedge [mdedge.com]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Safety, pharmacokinetics and pharmacodynamics of obeticholic acid in subjects with fibrosis or cirrhosis from NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 18. pmlive.com [pmlive.com]
- 19. novartis.com [novartis.com]
- 20. novctrd.com [novctrd.com]
- 21. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. Enanta reports results of EDP-305 ARGON-1 Phase 2a study for NASH [clinicaltrialsarena.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of GSK2324
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for GSK2324 is not publicly available, established best practices for the disposal of hazardous laboratory chemicals provide a clear framework. This guide offers procedural, step-by-step instructions for the proper disposal of this compound, grounded in general laboratory safety protocols.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₉H₂₂ClN₅O₂S |
| Molecular Weight | 556.04 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Biological Activity | Farnesoid X receptor (FXR) agonist |
| Storage | Store at -20°C |
Experimental Protocol: Proper Disposal of this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and clearly labeled hazardous waste containers (one for solid waste, one for liquid waste).
-
Chemical fume hood.
-
Spill kit for chemical spills.
Procedure:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form (solid powder or in solution).
-
Conduct all handling of the solid compound and concentrated solutions within a certified chemical fume hood to minimize the risk of inhalation.
-
-
Waste Segregation:
-
At the point of generation, separate waste contaminated with this compound into two distinct streams: solid waste and liquid waste.
-
Solid Waste: This includes, but is not limited to, contaminated weighing paper, pipette tips, gloves, vials, and any absorbent material used for spill cleanup.
-
Liquid Waste: This includes unused or expired solutions of this compound and any solvents used to rinse contaminated glassware.
-
-
Container Management:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Ensure that waste containers are kept securely closed when not in use and are stored in a designated secondary containment area to prevent spills.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container for solid waste.
-
Thoroughly clean the spill area with an appropriate solvent and decontaminating solution. Dispose of all cleaning materials as hazardous solid waste.
-
-
Disposal Coordination:
-
Crucially, all disposal procedures must be conducted in strict accordance with local, regional, and national environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste containers.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.
-
-
Record Keeping:
-
Maintain accurate records of the disposal of all this compound waste. This documentation should include the date, the quantity and type of waste, and the date of EHS pickup. These records are vital for regulatory compliance and laboratory safety audits.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance for the proper disposal of this compound. It is not a substitute for a formal Safety Data Sheet or the specific protocols provided by your institution. Always consult with your Environmental Health and Safety (EHS) department for detailed instructions and to ensure compliance with all applicable regulations.
Navigating the Safe Handling and Disposal of GSK2324: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds like GSK2324. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent farnesoid X receptor (FXR) agonist necessitates stringent handling and disposal protocols. This guide provides essential safety and logistical information, drawing parallels from structurally and functionally similar compounds, such as the well-characterized FXR agonist GW4064, to ensure best practices in the laboratory.
Given the nature of this compound as a potent small molecule, it should be treated as a hazardous substance.[1] Standard laboratory procedure dictates that any compound with unknown toxicity should be handled with a high degree of caution to minimize exposure.[2]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for all procedures involving this compound, from initial handling of the solid compound to the disposal of waste.
| Body Area | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer layer immediately upon any suspected contamination. Inspect gloves for any signs of damage before use. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat should be worn to protect skin and clothing. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used. |
| Feet | Closed-toe Shoes | Impermeable, closed-toe shoes are required to protect against spills. |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a chemical fume hood.
-
Before weighing, decontaminate the work surface.
-
Use dedicated spatulas and weighing papers.
-
After weighing, carefully seal the primary container and decontaminate the exterior.
2. Solution Preparation:
-
Dissolve this compound in the appropriate solvent within the fume hood.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, wear all recommended PPE.
-
Minimize the generation of aerosols.
-
Work in a well-ventilated area, preferably within a fume hood if the procedure allows.
-
Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with the compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As with any novel research compound, this compound waste should be treated as hazardous waste.[2]
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their estimated concentrations.[2]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[2]
3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][3] They will provide guidance on the final disposal method, which will likely involve incineration by a licensed waste management vendor.[3]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
